molecular formula C8H13BO4 B1519813 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid CAS No. 850567-90-7

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Cat. No.: B1519813
CAS No.: 850567-90-7
M. Wt: 184 g/mol
InChI Key: WDXCZWJQOFPQOS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a useful research compound. Its molecular formula is C8H13BO4 and its molecular weight is 184 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCZWJQOFPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC2(CC1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656974
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-90-7
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid: A Versatile Bifunctional Building Block

Introduction

This compound is a specialized chemical reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure combines two highly valuable functionalities: a vinylboronic acid and a protected ketone in the form of a spirocyclic acetal. This bifunctional nature allows for sequential, controlled chemical modifications, positioning it as a powerful building block for the synthesis of complex molecular architectures.

The vinylboronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The 1,4-dioxaspiro[4.5]decane core serves as a robust protecting group for a cyclohexanone carbonyl, which can be unveiled later in a synthetic sequence to enable further derivatization. This guide provides a comprehensive overview of the compound's properties, synthesis, handling, and core applications, with a focus on the practical insights required by laboratory and development professionals.

Caption: Structure of this compound.

Physicochemical Properties and Characterization

The precise handling and application of any chemical reagent begin with a thorough understanding of its physical and chemical properties. Boronic acids, in general, are known to be sensitive to moisture and can undergo dehydration to form cyclic boroxine trimers. For this reason, they are often converted into more stable boronate esters, such as pinacol esters, for improved shelf-life and handling.[2]

Table 1: Core Properties of this compound

Property Value Reference
CAS Number 850567-90-7 [3]
Molecular Formula C₈H₁₃BO₄ [3]
Molecular Weight 184.00 g/mol [3]
Appearance Typically an off-white to white solid General Observation

| Melting Point | 154-158 °C |[3] |

Table 2: Properties of the Pinacol Ester Derivative

Property Value Reference
CAS Number 680596-79-6 [4]
Synonym 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [5]
Molecular Formula C₁₄H₂₃BO₄
Molecular Weight 266.14 g/mol
Appearance White solid [4]

| Melting Point | 68-73 °C |[6] |

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the reagent. Below are the expected spectroscopic signatures for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinyl proton adjacent to the boron atom in the downfield region (typically δ 6.0-7.5 ppm). The four protons of the ethylenedioxy protecting group would appear as a singlet or a complex multiplet around δ 3.9-4.2 ppm. The remaining aliphatic protons on the cyclohexene ring would resonate in the upfield region (δ 1.5-3.0 ppm). The acidic protons of the B(OH)₂ group are broad and may not always be observed, or they may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon spectrum will display signals for the two olefinic carbons (one attached to boron being broader and further downfield). Key signals include those for the spirocyclic carbon (~δ 108-110 ppm) and the carbons of the ethylenedioxy group (~δ 64-65 ppm).

  • ¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing organoboron compounds. For a boronic acid, a broad signal is expected in the range of δ 28-34 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretching of the B(OH)₂ group (around 3200-3500 cm⁻¹). Other key peaks include C=C stretching for the double bond (~1620-1650 cm⁻¹) and strong C-O stretching bands for the acetal group (~1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode might show the [M-H]⁻ ion or adducts.

Synthesis, Handling, and Storage

Proposed Synthetic Pathway

While various suppliers offer this reagent, understanding its synthesis is valuable for researchers. A common and logical approach to synthesize the pinacol ester derivative involves the Miyaura borylation reaction. This pathway starts from the readily available 1,4-cyclohexanedione.

workflow cluster_synthesis Proposed Synthetic Workflow start 1,4-Cyclohexanedione step1 Mono-ketal protection (Ethylene glycol, cat. acid) start->step1 Step 1 intermediate1 1,4-Dioxaspiro[4.5]decan-8-one step1->intermediate1 step2 Enolate formation & Trapping (e.g., LDA, then Tf2NPh) intermediate1->step2 Step 2 intermediate2 Vinyl Triflate Intermediate step2->intermediate2 step3 Miyaura Borylation (B2pin2, Pd catalyst, base) intermediate2->step3 Step 3 product Target Pinacol Ester step3->product

Caption: Plausible workflow for the synthesis of the pinacol ester.

Causality in Synthesis:

  • Mono-ketal Protection: The synthesis begins with the selective protection of one ketone in 1,4-cyclohexanedione. This is a standard procedure that masks one reactive site, allowing for selective chemistry on the other.[7]

  • Triflate Formation: The remaining ketone is converted into a vinyl triflate. This is a critical step as the triflate group is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.

  • Miyaura Borylation: The vinyl triflate is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base to install the boronate ester group, yielding the stable pinacol ester derivative of the target compound.[2]

Safe Handling and Storage Protocol

Boronic acids and their derivatives require careful handling to ensure user safety and maintain chemical integrity.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8]

  • Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[9]

Engineering Controls:

  • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Facilities should be equipped with an eyewash station and a safety shower.[8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water. If irritation develops, seek medical attention.[8][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention.[8]

Storage:

  • Store in a tightly closed container in a cool, dry place.[8][10] Recommended storage temperature is often refrigerated (2-8°C).[6]

  • The compound can be hygroscopic. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and boroxine formation.[8][10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[2]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organoborane (R²-B(OH)₂) is activated by a base to form a more nucleophilic borate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[1] This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl/Vinyl Halide) r1x->oxidative_addition boronic R²-B(OH)₂ (Boronic Acid) base Base (e.g., OH⁻) boronic->base borate [R²-B(OH)₃]⁻ (Activated Borate) base->borate borate->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Generic Experimental Protocol

This protocol provides a representative procedure for coupling the pinacol ester of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, the boronate ester, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent and Catalyst Addition: Add the solvent (e.g., dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Rationale: The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.

  • Catalyst Introduction: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Synthetic Utility: The Masked Carbonyl

A key advantage of this reagent is that the spiroketal is a stable protecting group that can be easily removed post-coupling. Treatment of the Suzuki product with a mild aqueous acid (e.g., HCl, acetic acid) efficiently hydrolyzes the acetal, revealing the ketone functionality. This allows for a two-stage synthetic strategy: first, construct a complex carbon skeleton via the Suzuki reaction, and second, elaborate the molecule further via ketone chemistry (e.g., Wittig reactions, reductions, reductive aminations).

Conclusion

This compound and its more stable pinacol ester derivative are highly valuable and versatile reagents in modern organic synthesis. The combination of a reactive vinylboron moiety for robust C-C bond formation and a masked ketone for subsequent functionalization provides a powerful tool for drug development professionals and academic researchers. A thorough understanding of its properties, handling requirements, and the mechanics of its application in Suzuki-Miyaura coupling is essential for leveraging its full synthetic potential in the creation of novel and complex molecules.

References

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid, with the Chemical Abstracts Service (CAS) number 850567-90-7 , is a specialized organoboron compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its unique spirocyclic core, combined with the versatile reactivity of the vinylboronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications, particularly in the context of drug discovery and development.

The structural hallmark of this molecule is the 1,4-dioxaspiro[4.5]decane system, which serves to protect a ketone functionality within a cyclohexene ring. This protected ketone allows for selective reactions at other positions of the molecule, a crucial feature in multi-step synthetic campaigns. The vinylboronic acid group is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2][3]

This guide will delve into the practical aspects of utilizing this reagent, from its preparation from commercially available starting materials to its application in the synthesis of intricate organic molecules.

Physicochemical Properties and Handling

This compound is typically a solid with a melting point in the range of 154-158 °C. Its pinacol ester derivative (CAS: 680596-79-6), a more commonly used and shelf-stable surrogate, is also a solid with a melting point of 68-73 °C.

PropertyThis compoundThis compound pinacol ester
CAS Number 850567-90-7680596-79-6
Molecular Formula C₈H₁₃BO₄C₁₄H₂₃BO₄[4]
Molecular Weight 183.99 g/mol 266.14 g/mol
Appearance SolidSolid
Melting Point 154-158 °C68-73 °C
Storage 2-8°C

Handling and Storage: Boronic acids and their esters are generally stable compounds but can be sensitive to moisture and oxidation. It is recommended to store them in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to ensure their integrity over time. The pinacol ester derivative offers enhanced stability and is often preferred for long-term storage and use in demanding reaction conditions.

A Strategic Synthesis: From Ketone to Boronic Acid

The synthesis of this compound is a multi-step process that begins with the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The overall strategy involves the conversion of the ketone into a reactive vinyl triflate, which then undergoes a palladium-catalyzed borylation to yield the desired boronic acid derivative.

Synthesis_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Step1 Enolate Formation (Base: LHMDS or LDA) Start->Step1 1. Intermediate1 Lithium Enolate Step1->Intermediate1 Step2 Triflation (Tf₂O or Comins' Reagent) Intermediate1->Step2 2. Intermediate2 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate Step2->Intermediate2 Step3 Palladium-Catalyzed Borylation (Bis(pinacolato)diboron, Pd catalyst, Base) Intermediate2->Step3 3. Product 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester Step3->Product FinalProduct This compound Product->FinalProduct Hydrolysis (optional) Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle BoronicEster 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester Transmetal Transmetalation BoronicEster->Transmetal Base OrganicHalide Ar-X or R-X (Aryl/Vinyl Halide or Triflate) OxAdd Oxidative Addition OrganicHalide->OxAdd Pd(0) catalyst OxAdd->Transmetal Pd(II) intermediate RedElim Reductive Elimination Transmetal->RedElim RedElim->OxAdd Pd(0) regenerated Product Coupled Product RedElim->Product

References

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a specialized bifunctional organic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a spirocyclic ketal protecting a cyclohexanone moiety and a reactive vinylboronic acid group, makes it a valuable building block for introducing complex cyclic motifs in molecule construction. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight of 183.9974 g/mol , and delves into its synthetic rationale, practical applications, and the critical role of its derivatives in modern catalysis.[1] The primary utility of this reagent lies in its function as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, a cornerstone of pharmaceutical and materials science research.

Core Physicochemical Properties

The defining characteristics of this compound are rooted in its unique molecular architecture. The presence of the ethylene glycol ketal serves as a robust protecting group for a ketone functionality, which can be deprotected under acidic conditions post-synthesis. This dual functionality is key to its utility in multi-step synthetic campaigns.

PropertyValueSource
Molecular Weight 183.9974 g/mol [1]
Chemical Formula C₈H₁₃BO₄[1]
CAS Number 850567-90-7[1]
Physical Form Solid
Melting Point 154-158 °C[1]

The Role of Protective Groups: The Pinacol Ester Derivative

In practical laboratory applications, boronic acids are often handled and utilized in the form of their boronate ester derivatives, most commonly the pinacol ester. This strategic choice is driven by several key factors that enhance experimental success.

Causality Behind Using Pinacol Esters:

  • Enhanced Stability: Boronic acids can be prone to dehydration to form cyclic boroxines or undergo protodeboronation under certain conditions. The pinacol ester masks the reactive B(OH)₂ group, significantly increasing the compound's shelf-life and stability towards air and moisture.[2]

  • Improved Solubility: Pinacol esters are generally more soluble in organic solvents used for cross-coupling reactions compared to the free boronic acids, which can have poor solubility.

  • Compatibility: They are highly compatible with a wide range of reaction conditions and are readily cleaved in situ during the catalytic cycle, typically by the action of the base.[2]

G BA This compound (Less Stable) PE Pinacol Ester Derivative (Air and Moisture Stable) BA->PE Esterification (Pinacol, Dean-Stark) PE->BA Hydrolysis (in situ) (Base, H₂O in Suzuki Coupling)

Caption: Equilibrium between the boronic acid and its stable pinacol ester.

PropertyBoronic AcidPinacol Ester Derivative
Molecular Weight 183.9974 g/mol 266.14 g/mol
CAS Number 850567-90-7680596-79-6
Melting Point 154-158 °C[1]68-73 °C
Storage Temperature Ambient2-8°C

Synthetic Strategy and Rationale

While this specific boronic acid is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A logical and industrially relevant synthetic route proceeds from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. This ketone is a known intermediate used in the synthesis of pharmaceuticals and other organic chemicals.[3]

The overall strategy involves converting the ketone into a vinyl electrophile (like a triflate), which can then undergo a palladium-catalyzed borylation reaction to install the boronic acid group.

cluster_0 Proposed Synthetic Workflow A 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) B Vinyl Triflate Intermediate A->B Triflation (e.g., PhNTf₂, Base) C Pinacol Ester Product B->C Miyaura Borylation (Pd Catalyst, B₂pin₂, Base) D Target Boronic Acid C->D Hydrolysis (Optional, often used directly)

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol: Miyaura Borylation

This protocol describes a general, self-validating method for the borylation of a vinyl triflate intermediate. The progress of the reaction can be monitored by TLC or GC-MS to ensure the consumption of the starting material.

  • Reactor Setup: To a dry, nitrogen-flushed flask, add the vinyl triflate intermediate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base: Add a degassed solvent, such as dioxane or toluene, followed by a base, typically potassium acetate (KOAc) (3.0 eq). The base is crucial for facilitating the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or GC-MS until the vinyl triflate is consumed.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester.

Key Applications in Modern Synthesis

The paramount application of this compound and its esters is the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid's organic group and an organic halide or triflate, catalyzed by a palladium complex.[2]

Mechanism and Significance: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid with a base.[2]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OAP R¹-Pd(II)L₂-X Pd0->OAP Oxidative Addition (R¹-X) TP R¹-Pd(II)L₂-R² OAP->TP Transmetalation ([R²-B(OR)₃]⁻) TP->Pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic acids are recognized as privileged structural motifs in medicinal chemistry.[4] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), validated this class of compounds as viable therapeutic agents.[4]

The this compound building block is particularly valuable because it allows for the stereocontrolled introduction of a functionalized cyclohexene ring, a common scaffold in natural products and pharmacologically active molecules. After coupling, the ketal can be hydrolyzed to reveal a ketone, which can be further functionalized to explore chemical space and optimize drug-target interactions.

Handling, Storage, and Safety

As with all chemical reagents, proper handling is essential.

  • Safety: The pinacol ester derivative is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: To ensure long-term stability and purity, the pinacol ester should be stored in a tightly sealed container at refrigerated temperatures (2-8°C), protected from moisture and light. The free boronic acid should be stored in a desiccator.

Conclusion

This compound, particularly in its more stable pinacol ester form, is a sophisticated and highly useful building block for advanced organic synthesis. Its ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with its latent ketone functionality, provides chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug development and materials science, this reagent offers an efficient pathway to novel compounds with potentially valuable biological or physical properties.

References

"1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. The molecule's unique structure, featuring a versatile boronic acid moiety for cross-coupling reactions and a protected ketone for subsequent functionalization, makes it a highly strategic intermediate in the development of complex molecular architectures. This document details a robust and logical synthetic pathway, beginning from the selective protection of 1,4-cyclohexanedione, followed by the formation of a key vinyl triflate intermediate, and culminating in a palladium-catalyzed Miyaura borylation. Each stage is discussed with mechanistic insights, field-proven protocols, and an emphasis on the causality behind experimental choices, providing researchers and drug development professionals with a practical and scientifically grounded resource.

Part 1: Introduction - The Strategic Importance of a Bifunctional Building Block

In the landscape of drug discovery and materials science, the ability to construct complex molecules with precision is paramount. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] These organoboron compounds are generally stable, exhibit low toxicity, and participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high efficiency and functional group tolerance.[1]

This compound distinguishes itself as a particularly sophisticated building block. It offers two orthogonal points for chemical modification:

  • The Vinylboronic Acid Moiety: This functional group is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of the spirocyclic core onto aromatic, heteroaromatic, or vinylic partners.[2]

  • The Spiroketal (Protected Ketone): The 1,4-dioxaspiro[4.5]decane structure is a stable ethylene glycol ketal protecting a ketone at the C4 position of the original cyclohexane ring. This masked functionality can be revealed under acidic conditions post-coupling, providing a handle for subsequent transformations such as reductive amination, olefination, or addition of nucleophiles.

This dual functionality makes the title compound an exceedingly useful intermediate for building complex, three-dimensional scaffolds found in many biologically active molecules.[4]

Part 2: Retrosynthetic Analysis & Core Synthetic Strategy

A logical approach to the synthesis of the target molecule involves disconnecting the carbon-boron bond and the enone system. The retrosynthesis reveals a practical forward-synthesis pathway starting from the commercially available and symmetrical 1,4-cyclohexanedione.

G Target This compound PinacolEster Boronic Acid Pinacol Ester (CAS: 680596-79-6) Target->PinacolEster Ester Hydrolysis VinylTriflate Vinyl Triflate Intermediate PinacolEster->VinylTriflate Miyaura Borylation KetalKetone 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) VinylTriflate->KetalKetone Enolate Trapping Dione 1,4-Cyclohexanedione KetalKetone->Dione Selective Monoketalization

Caption: Retrosynthetic analysis of the target molecule.

The forward synthetic strategy is executed in four principal stages:

  • Selective Monoketalization: Protection of one carbonyl group of 1,4-cyclohexanedione to yield the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one.

  • Vinyl Triflate Formation: Conversion of the remaining ketone into a vinyl triflate, an excellent electrophile for palladium-catalyzed reactions.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of the vinyl triflate with a diboron reagent to install the boronic acid (as its pinacol ester).

  • Ester Hydrolysis: Conversion of the stable boronic acid pinacol ester to the final boronic acid.

Part 3: Detailed Synthesis & Mechanistic Insights

Stage 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

The foundational step is the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal.[5] The primary challenge is to achieve selective monoprotection of the symmetrical diketone.

Causality of Experimental Choice: Direct reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol under acid catalysis provides a statistical mixture of starting material, the desired monoketal, and the fully protected diketal. To achieve high selectivity, the reaction conditions must be carefully controlled. Using a slight excess of the diketone or carefully monitoring reaction time can favor mono-ketalization. More advanced methods utilize specific catalysts or reaction media to enhance selectivity.[6] An alternative, high-yield approach involves the selective deketalization of the corresponding diketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, using a mild acid catalyst.[4]

G reactant1 1,4-Cyclohexanedione product 1,4-Dioxaspiro[4.5]decan-8-one reactant1->product H+ (cat.) Toluene, Dean-Stark Reflux plus + reactant2 Ethylene Glycol reactant2->product

Caption: Stage 1: Selective Monoketalization.

Experimental Protocol: Monoketalization of 1,4-Cyclohexanedione [7]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.0-1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a suitable solvent such as toluene.

  • Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by GC or TLC. Upon consumption of the starting material or when the desired conversion is reached, cool the reaction mixture to room temperature.

  • Quench the reaction by washing with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often a mixture and can be purified by column chromatography or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.[5]

Parameter Value Reference
Starting Material1,4-Cyclohexanedione[8]
ReagentEthylene Glycol[7]
Catalystp-Toluenesulfonic acid[7]
Typical Yield>90% (with optimized methods)[6]
Melting Point70-73 °C[5]
Stage 2: Formation of the Vinyl Triflate Precursor

With the monoketal in hand, the next step is to convert the remaining ketone into a reactive group for cross-coupling. A vinyl triflate is an ideal choice due to its high reactivity in palladium-catalyzed reactions. This is achieved by trapping the corresponding ketone enolate with a triflating agent.

Causality of Experimental Choice: The formation of the enolate must be regioselective. As the ketone is symmetrical, this is not a concern. A strong, non-nucleophilic, hindered base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) is used to ensure rapid and complete deprotonation, forming the kinetic enolate. This enolate is then trapped in situ with an electrophilic triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). This reagent is preferred over triflic anhydride due to its greater stability and ease of handling.

G reactant 1,4-Dioxaspiro[4.5]decan-8-one product 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate reactant->product 1) KHMDS, THF, -78 °C 2) PhNTf₂

Caption: Stage 2: Vinyl Triflate Formation.

Experimental Protocol: Synthesis of the Vinyl Triflate

  • Under an inert atmosphere (argon or nitrogen), dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of KHMDS or LDA (1.1 eq) dropwise, and stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure vinyl triflate.

Stage 3: Palladium-Catalyzed Miyaura Borylation

This is the key C-B bond-forming step. The vinyl triflate is coupled with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst. This reaction yields the pinacol ester of the target boronic acid, a stable and easily handled crystalline solid.[9]

Mechanistic Insight: The reaction proceeds via a standard palladium catalytic cycle.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the vinyl triflate, forming a Pd(II) intermediate.

  • Transmetalation: A boronate species, formed from the reaction of B₂pin₂ with the base (e.g., acetate), transmetalates onto the Pd(II) center, displacing the triflate group.

  • Reductive Elimination: The two organic groups on the palladium (vinyl and boryl) reductively eliminate to form the C-B bond of the product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_Vinyl Vinyl-Pd(II)-OTf Pd0->PdII_Vinyl OxAdd Oxidative Addition OxAdd->PdII_Vinyl PdII_Boryl Vinyl-Pd(II)-B(pin) PdII_Vinyl->PdII_Boryl Transmetal Transmetalation Transmetal->PdII_Boryl PdII_Boryl->Pd0 RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 Product Product (Boronate Ester) RedElim->Product Reactant Vinyl-OTf Reactant->OxAdd Boron B₂(pin)₂ + Base Boron->Transmetal

Caption: Catalytic Cycle for Miyaura Borylation.

Experimental Protocol: Synthesis of the Boronic Acid Pinacol Ester [10]

  • To a reaction vessel, add the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester as a solid.

Stage 4: Final Deprotection to the Boronic Acid

The final step is the hydrolysis of the robust pinacol ester to the free boronic acid. This is often performed immediately before its use in a subsequent reaction.

Causality of Experimental Choice: While the pinacol ester is stable and suitable for many applications, the free boronic acid may be required for specific coupling conditions or for characterization. A common method involves transesterification with a volatile diol followed by hydrolysis, or direct hydrolysis under acidic conditions. Treatment with a strong aqueous acid like HCl is effective.

Experimental Protocol: Hydrolysis of the Pinacol Ester

  • Dissolve the boronic acid pinacol ester (1.0 eq) in a solvent mixture, typically acetone/water or THF/water.

  • Add an aqueous solution of a strong acid, such as 2M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for several hours or until TLC/LC-MS analysis indicates complete conversion.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[11]

Compound CAS Number Molecular Formula Molecular Weight Melting Point
Boronic Acid Pinacol Ester680596-79-6C₁₄H₂₃BO₄266.14 g/mol 68-73 °C
Boronic Acid850567-90-7C₈H₁₃BO₄184.00 g/mol 154-158 °C[11]

Part 4: Applications in Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. It enables the synthesis of complex molecules where a cyclohexenone or cyclohexanone moiety is desired.

G reactant1 This compound product1 Coupled Product reactant1->product1 Pd Catalyst Base plus1 + reactant2 Ar-X (Aryl Halide/Triflate) reactant2->product1 product2 Final Product with Exposed Ketone product1->product2 H₃O⁺ (Deprotection)

Caption: Application in Suzuki Coupling and Subsequent Deprotection.

The workflow is powerful: the spirocycle is coupled with an aryl halide, and subsequently, the ketal can be hydrolyzed to reveal the ketone. This ketone can then be used for further derivatization, allowing for the rapid construction of a diverse library of complex compounds from a common intermediate. This strategy is highly valued in medicinal chemistry for structure-activity relationship (SAR) studies.

Part 5: Conclusion

The synthesis of this compound is a prime example of strategic, multi-step organic synthesis. By leveraging fundamental reactions—ketal protection, enolate chemistry, and palladium-catalyzed cross-coupling—a highly valuable and versatile building block can be constructed efficiently. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers to synthesize and utilize this compound, accelerating the discovery and development of novel chemical entities in pharmaceuticals and beyond.

References

"1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of this compound (CAS RN: 850567-90-7).[1] While specific, peer-reviewed quantitative solubility data for this compound is not extensively published, this guide synthesizes foundational principles of boronic acid chemistry, field-proven experimental methodologies, and predictive insights to empower researchers in their handling and application of this molecule.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical property that dictates the utility of a chemical compound in virtually every stage of research and development.[2][3] For a molecule like this compound, which combines a versatile boronic acid moiety with a spirocyclic ketal structure, understanding its solubility profile is paramount for:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is fundamental for achieving optimal reaction rates and yields.

  • Purification: The choice of solvents for crystallization or chromatography is directly governed by differential solubility.

  • Biological Screening: In drug discovery, low aqueous solubility can lead to underestimated potency in in vitro assays and poor bioavailability in vivo.[4][5]

  • Formulation Development: Creating stable and effective formulations for preclinical and clinical studies is contingent on a thorough understanding of the active pharmaceutical ingredient's (API) solubility.[6]

This guide will first explore the theoretical underpinnings that govern the solubility of this specific boronic acid and then provide robust, validated protocols for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a multifactorial property influenced by its unique structural features and its interaction with various solvents.

The Boronic Acid Moiety: A Double-Edged Sword

Boronic acids are Lewis acids due to the vacant p-orbital on the sp²-hybridized boron atom.[7] This feature is central to their reactivity and solubility characteristics.

2.1.1 The Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[8] This equilibrium is highly dependent on the solvent and the presence of water.

Caption: Boronic Acid-Boroxine Equilibrium.

This equilibrium has profound implications for solubility. Boroxines are generally more crystalline and significantly less soluble in many solvents compared to their corresponding boronic acid monomers.[6][8] Consequently, obtaining consistent thermodynamic solubility data can be challenging, as commercial boronic acids may exist as mixtures of the acid and the boroxine.[8]

2.1.2 pH-Dependent Solubility

In aqueous media, the Lewis acidity of the boronic acid allows it to accept a hydroxide ion, forming a tetrahedral boronate species.[7] This ionization is pH-dependent, with the anionic boronate form predominating at pH values above the boronic acid's pKa.[7]

The formation of the charged boronate species dramatically increases aqueous solubility. Therefore, the solubility of this compound in buffered solutions is expected to be significantly higher at physiological pH (7.4) or alkaline pH compared to acidic conditions.[2][9]

The Spirocyclic Ketal Structure

The 1,4-dioxaspiro[4.5]decane portion of the molecule is a moderately polar, rigid structure. The ethylene glycol ketal serves to protect a ketone functionality, and its two ether oxygens can act as hydrogen bond acceptors. This part of the molecule contributes to its solubility in a range of organic solvents. The overall polarity suggests that solvents of intermediate polarity, such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), are likely to be effective.[8][10] In contrast, very nonpolar solvents like hydrocarbons (e.g., hexane, methylcyclohexane) are expected to be poor solvents.[8]

Methodologies for Solubility Determination

A critical distinction in solubility measurement is between thermodynamic and kinetic solubility.[11][12]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature. It is the "gold standard" for understanding a compound's intrinsic properties.[2][13]

  • Kinetic Solubility is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[12][14] This high-throughput method is invaluable for early-stage discovery but often overestimates the true thermodynamic solubility.[11]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive shake-flask method, which remains the most reliable approach for measuring thermodynamic solubility.[9][13] The subsequent quantification is performed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Thermodynamic_Solubility_Workflow start Start step1 Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate on a shaker at a constant temperature (e.g., 25°C) for an extended period (24-72 hours). [19] step1->step2 step3 Verify presence of undissolved solid. step2->step3 step4 Separate solid from supernatant via centrifugation or filtration (e.g., 0.22 µm syringe filter). [23] step3->step4 step6 Dilute the saturated supernatant to fall within the calibration range. step4->step6 step5 Prepare calibration standards of known concentrations. step7 Analyze standards and sample by HPLC-UV. step5->step7 step6->step7 step8 Calculate concentration from the calibration curve, accounting for dilution. step7->step8 result Result: Thermodynamic Solubility (e.g., in µg/mL or µM) step8->result

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The key is to ensure an excess of solid material remains after equilibrium is reached.[9]

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).[15] Agitate the suspension for a sufficient duration to ensure equilibrium is reached. For poorly soluble compounds, this can take 24 to 72 hours.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at high speed or carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).[16] This step must be performed quickly to avoid temperature changes that could alter the solubility.[16]

  • Quantification (HPLC-UV):

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at known concentrations.

    • Sample Preparation: Dilute an aliquot of the clear, saturated supernatant with the appropriate mobile phase to ensure its concentration falls within the linear range of the calibration curve.

    • Analysis: Inject the standards and the diluted sample onto an HPLC system (e.g., C18 reverse-phase column) and measure the peak area at the compound's λmax.

    • Calculation: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the line to determine the concentration of the diluted sample, then multiply by the dilution factor to obtain the thermodynamic solubility.[17]

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method using laser nephelometry, which measures light scattering caused by precipitated particles.[3][18] It is an excellent screening tool for assessing aqueous solubility early in a project.[19]

Kinetic_Solubility_Workflow start Start step1 Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM). [5, 8] start->step1 step2 Dispense small volumes of the DMSO stock into wells of a microtiter plate (e.g., 96-well). [5] step1->step2 step3 Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve final desired concentrations. [23] step2->step3 step4 Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature. [4] step3->step4 step5 Measure light scattering in each well using a laser nephelometer. [11] step4->step5 step6 Plot light scattering units (NTU) vs. concentration. step5->step6 step7 Identify the concentration at which a sharp increase in scattering occurs (precipitation point). step6->step7 result Result: Kinetic Solubility step7->result

Caption: Workflow for Kinetic Solubility by Nephelometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[5] Ensure the compound is fully dissolved.

  • Plate Preparation: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear microtiter plate. To test a range of concentrations, a serial dilution of the stock in DMSO can be performed across the plate.[16]

  • Precipitation Induction: Rapidly add a precise volume of the desired aqueous buffer (e.g., 198 µL of PBS pH 7.4 for a 1:100 dilution) to each well.[16] The sudden change in solvent environment will induce precipitation if the compound's concentration exceeds its kinetic solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, to allow for the formation of precipitate.[4]

  • Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering in each well. The instrument reports values in Nephelometric Turbidity Units (NTU).[16]

  • Data Analysis: Plot the NTU values against the final compound concentration. The kinetic solubility is defined as the concentration at which a significant, sharp increase in light scattering is observed, indicating the onset of precipitation.[16]

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing results from thermodynamic solubility studies.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (µg/mL)Solubility (µM)MethodNotes
Purified Water25~6-7Shake-Flask/HPLC
PBS257.4Shake-Flask/HPLC
0.1 M HCl251.0Shake-Flask/HPLCExpected to be low
0.1 M NaOH2513.0Shake-Flask/HPLCExpected to be high
Ethanol25N/AShake-Flask/HPLC
Acetone25N/AShake-Flask/HPLC
Dichloromethane25N/AShake-Flask/HPLC
Toluene25N/AShake-Flask/HPLC
Hexane25N/AShake-Flask/HPLCExpected to be very low

Conclusion

The solubility of this compound is governed by a complex interplay between its boronic acid functionality and its spirocyclic core. Key takeaways for the researcher include:

  • The Boroxine Equilibrium: Be aware that the solid material may contain the less soluble boroxine form, which can impact dissolution rates and apparent solubility.

  • pH is Critical: Aqueous solubility will be highly dependent on pH, with significantly greater solubility expected under neutral to basic conditions.

  • Solvent Polarity Matters: The compound is predicted to have favorable solubility in polar organic solvents like alcohols, ketones, and ethers, and poor solubility in nonpolar hydrocarbons.

  • Experimental Verification is Essential: Due to the lack of published data, the robust experimental determination of both thermodynamic and kinetic solubility is a mandatory step for any substantive research or development program involving this compound.

By applying the theoretical principles and detailed protocols outlined in this guide, researchers can confidently characterize the solubility of this compound, enabling its effective and reliable use in their scientific endeavors.

References

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid and Its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its more commonly utilized synthetic precursor, the pinacol ester derivative: 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging the unique structural and reactive properties of this spirocyclic building block.

Introduction: The Strategic Value of the Spirocyclic Scaffold

In contemporary drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as privileged structures in this endeavor.[1][2][3] Their inherent rigidity and defined three-dimensional geometry allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

The 1,4-dioxaspiro[4.5]decane moiety, a ketal-protected cyclohexanone, is a particularly attractive scaffold. It imparts favorable physicochemical properties such as increased metabolic stability and improved solubility.[4] The introduction of a vinylboronic acid or its corresponding pinacol ester at the 8-position of this spirocycle creates a versatile and highly valuable building block for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[5] This guide will delve into the synthesis, properties, and synthetic applications of this promising reagent.

Physicochemical Properties

While the free boronic acid is often generated and used in situ due to its propensity for dehydration to form boroxines, its pinacol ester is a stable, isolable solid. The properties of the pinacol ester are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₄H₂₃BO₄[6]
Molecular Weight 266.14 g/mol [7]
Appearance White to off-white solid[6]
Melting Point 68-73 °C[7]
CAS Number 680596-79-6[6]

Synthesis and Characterization

The most common and practical route to this compound proceeds through its stable pinacol ester. The synthesis involves a two-step sequence starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.

Diagram of the Synthetic Workflow

Synthetic Workflow Ketone 1,4-Dioxaspiro[4.5]decan-8-one Triflate Vinyl Triflate Intermediate Ketone->Triflate 1. LHMDS, THF, -78°C 2. PhNTf2 Boronate Pinacol Boronate Ester Triflate->Boronate Miyaura Borylation: B2pin2, Pd(dppf)Cl2, KOAc, Dioxane BoronicAcid Boronic Acid (Target) Boronate->BoronicAcid Hydrolysis (e.g., aq. acid) Suzuki-Miyaura Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' L2 PdII->PdII_R Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination

References

A Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid and Its Derivatives: A Keystone Reagent for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its more prevalent pinacol ester derivative. We will explore its synthesis, physicochemical properties, and inherent stability challenges, offering expert insights into its handling and application. The core focus will be its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to contemporary medicinal chemistry. Detailed experimental protocols and mechanistic diagrams are provided to enable researchers, scientists, and drug development professionals to effectively integrate this valuable reagent into their synthetic workflows.

Introduction: The Strategic Value of the Spirocyclic Moiety

In the landscape of drug discovery, molecular complexity and three-dimensionality are paramount for achieving target specificity and favorable pharmacokinetic profiles. Spirocyclic systems, which contain two rings connected by a single common atom, are of particular interest as they introduce rigid, well-defined three-dimensional scaffolds into molecules. The 1,4-dioxaspiro[4.5]decane framework, a protected form of a cyclohexanone ring, is an exceptionally useful motif. This compound serves as a critical reagent for introducing this spirocyclic vinyl group into complex organic molecules, enabling the synthesis of novel chemical entities with potential therapeutic applications.[1]

Nomenclature, Structure, and Physicochemical Properties

The precise IUPAC name for the target molecule is This compound .[2] However, it is crucial for the practicing chemist to recognize that vinylboronic acids can exhibit limited stability.[3] Consequently, this reagent is most commonly synthesized, stored, and utilized in its protected form, the 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester .[4][5] This esterification significantly enhances benchtop stability while remaining sufficiently reactive for cross-coupling reactions.[6]

Table 1: Physicochemical Properties
PropertyThis compound1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester
CAS Number 850567-90-7[2]680596-79-6[5]
Molecular Formula C₈H₁₃BO₄[2]C₁₄H₂₃BO₄[5]
Molecular Weight 184.00 g/mol [2]266.14 g/mol [5]
Appearance Solid (Varies)White to off-white solid[5]
Melting Point 154-158 °C (lit.)[2]68-73 °C[5]
Storage Temp. 2-8°C (Recommended)2-8°C[5]

Synthesis Pathway: From Ketone to Boronic Ester

The synthesis of the title compound originates from the readily available precursor, 1,4-Dioxaspiro[4.5]decan-8-one, which is itself derived from 1,4-cyclohexanedione.[1][7] The transformation to the vinylboronic acid pinacol ester is a multi-step process that leverages established organometallic chemistry. The key transformation involves converting the ketone into a vinyl triflate, which then serves as an electrophile in a Miyaura borylation reaction.

G cluster_0 Synthetic Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B Vinyl Triflate Intermediate A->B  1. Base (e.g., KHMDS)  2. Triflylating Agent (e.g., Tf₂NPh) C This compound pinacol ester B->C  Miyaura Borylation:  Bis(pinacolato)diboron (B₂pin₂)  Pd Catalyst (e.g., Pd(dppf)Cl₂)  Base (e.g., KOAc)

Caption: Synthetic route to the pinacol ester derivative.

Scientific Integrity: Understanding Boronic Acid Stability

A frequent pitfall in synthetic chemistry is the assumption of reagent stability. Boronic acids, particularly vinyl and certain heterocyclic derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation.[3] The empty p-orbital on the boron atom makes it Lewis acidic and prone to reaction with ambient moisture and oxygen, especially under basic or heated conditions common in cross-coupling reactions.[8][9]

This inherent instability is the primary driver for the widespread use of protecting groups. Pinacol esters are highly effective because the bulky isopropyl groups sterically shield the boron center, and the cyclic ester structure reduces Lewis acidity.[6] More advanced protecting groups, such as N-methyliminodiacetic acid (MIDA), offer even greater stability and allow for a "slow release" of the active boronic acid under reaction conditions, which can be critical for challenging couplings.[3]

G cluster_0 Boronic Acid Forms & Stability Unstable Free Boronic Acid R-B(OH)₂ • Susceptible to protodeboronation • Prone to oxidation • May form boroxines Stable Protected Boronate Esters Pinacol Ester MIDA Boronate • Enhanced benchtop stability • Resistant to premature decomposition • Enables controlled release in situ Unstable->Stable Protection Strategy (Esterification)

Caption: Stability comparison of boronic acid forms.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide (or triflate), catalyzed by a palladium complex.[10] Its reliability, functional group tolerance, and the generally low toxicity of the boron-containing reagents have made it a cornerstone of pharmaceutical synthesis.[11][12]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

  • Transmetalation: The organic group from the activated boronate ester (R²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boron reagent.[13]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle center Pd(0)L₂ Intermediate1 R¹-Pd(II)L₂-X center->Intermediate1  Oxidative Addition OA Oxidative Addition RE Reductive Elimination TM Transmetalation R1X R¹-X (Aryl Halide) R2Bpin [R²-B(pin)(Base)]⁻ (Activated Boronate) R1R2 R¹-R² (Coupled Product) Intermediate2 R¹-Pd(II)L₂-R² Intermediate1->Intermediate2  Transmetalation Intermediate2->center  Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Self-Validating System

This protocol describes a representative Suzuki-Miyaura coupling using this compound pinacol ester and a generic aryl bromide.

Materials:

  • This compound pinacol ester (1.2 equiv.)

  • Aryl bromide (Ar-Br) (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • 1,4-Dioxane and Water (5:1 ratio, degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), potassium phosphate (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

    • Causality Insight: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The pre-catalyst Pd(OAc)₂ and the bulky, electron-rich SPhos ligand form a highly active Pd(0) species in situ, which is efficient for coupling with aryl bromides.[13] K₃PO₄ is an effective base for activating the boronate ester for transmetalation.[3]

  • Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

    • Causality Insight: Degassing the solvent by sparging with an inert gas is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water is often essential for facilitating the hydrolysis of the boronate ester and the subsequent transmetalation step.[10]

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: A small aliquot can be taken after a set time (e.g., 2 hours), quenched with water, extracted with ethyl acetate, and analyzed to check for the disappearance of the starting material and the appearance of the higher Rf (on normal phase) or new mass peak for the desired product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Conclusion

This compound, primarily utilized as its stable pinacol ester, is a powerful and strategic building block for organic synthesis. Its ability to introduce a rigid, three-dimensional spirocyclic vinyl moiety via the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. Understanding its synthesis, stability, and the mechanistic nuances of its application allows for the rational design and efficient execution of synthetic routes toward novel and complex molecular architectures.

References

Methodological & Application

The Strategic Application of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide, designed for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its derivatives as strategic reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and showcase its application in the synthesis of complex, biologically active molecules.

Introduction: A Versatile Building Block for Spirocyclic Systems

This compound is a unique bifunctional molecule that combines the reactivity of a vinylboronic acid with a protected cyclohexanone moiety in a spirocyclic framework. The ethylene glycol ketal serves as a robust protecting group for the ketone, allowing for selective manipulation of the vinylboronic acid functionality in Suzuki-Miyaura couplings. This strategic design enables the introduction of a masked cyclohexanone ring into a target molecule, which can be deprotected under acidic conditions to reveal the ketone for further synthetic transformations. The pinacol ester of this boronic acid is a commonly used, air-stable alternative that offers enhanced stability and handling properties.

The primary utility of this reagent lies in its ability to construct complex carbon-carbon bonds, particularly in the synthesis of natural products and pharmaceutical intermediates where the spirocyclic cyclohexanone motif is a key structural feature.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Release BoronicEster R²-B(OR)₂ Boronate [R²-B(OR)₂(OH)]⁻ BoronicEster->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Active Species caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the reaction, including the activation of the boronic ester by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step.

A crucial aspect of the mechanism is the activation of the boronic acid or ester by a base.[1][2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center during the transmetalation step.[3] The choice of base is therefore critical and can significantly influence the reaction rate and yield.

Application in Natural Product Synthesis: The Total Synthesis of (+)-Liphagal

A compelling demonstration of the synthetic utility of the pinacol ester of this compound is found in the total synthesis of the marine natural product (+)-Liphagal, a potent and selective inhibitor of phosphoinositide 3-kinase α (PI3Kα).[4][5] In their enantioselective total synthesis, Stoltz and co-workers employed a Suzuki-Miyaura coupling to construct a key intermediate, showcasing the reagent's ability to function effectively in a complex molecular setting.[4]

Retrosynthetic Analysis and Key Coupling Step

The synthesis involved the coupling of a functionalized aryl triflate with the pinacol ester of this compound. This strategic disconnection allowed for the late-stage introduction of the spirocyclic moiety.

Retrosynthesis Liphagal_Intermediate Key Liphagal Intermediate Disconnection Suzuki-Miyaura Coupling Liphagal_Intermediate->Disconnection Aryl_Triflate Aryl Triflate Fragment Disconnection->Aryl_Triflate Boronic_Ester 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester Disconnection->Boronic_Ester caption Figure 2: Retrosynthetic disconnection for the synthesis of a key Liphagal intermediate.

References

Suzuki coupling protocol using "1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Introduction: A Versatile Building Block for Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its impact on the pharmaceutical and materials science industries is immeasurable, providing a robust method for constructing complex molecular architectures.[2][3] Within the vast library of organoboron reagents, This compound (CAS RN: 850567-90-7) emerges as a particularly valuable building block.[4]

This reagent uniquely combines a reactive vinylboronic acid moiety with a protected cyclohexanone, in the form of a spirocyclic ketal. This bifunctional nature allows chemists to first leverage the boronic acid for a C-C bond-forming event, while the masked ketone remains inert. In subsequent steps, the ketal can be readily hydrolyzed under acidic conditions, unveiling a ketone for further derivatization.[5] This strategic advantage makes it an ideal intermediate for the synthesis of intricate scaffolds found in many biologically active molecules and advanced materials.[6][7][8]

This guide provides a comprehensive overview of the mechanistic principles governing the Suzuki-Miyaura reaction and delivers a detailed, field-proven protocol for the successful application of this compound.

The Mechanistic Pillars of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) invis1 pd0->invis1 r1x Aryl/Vinyl Halide (R¹-X) r1x->invis1 ox_add [R¹-Pd(II)L₂-X] invis2 ox_add->invis2 base Base (e.g., K₂CO₃) boronic Boronic Acid (R²-B(OH)₂) base->boronic boronate Boronate 'ate' Complex [R²-B(OH)₃]⁻ boronic->boronate Activation boronate->invis2 trans [R¹-Pd(II)L₂-R²] invis3 trans->invis3 product Coupled Product (R¹-R²) invis1->ox_add Oxidative Addition invis2->trans Transmetalation invis3->pd0 Reductive Elimination invis3->product

Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a 16-electron square planar Pd(II) intermediate.[11][12]

  • Transmetalation : This is arguably the most complex step and is where the base plays its critical role. The organoboron reagent does not react directly with the Pd(II) complex. Instead, the base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][13] This activated species then transfers its organic moiety (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[14][15]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[12]

Causality Explained: The Indispensable Role of the Base

The Suzuki-Miyaura reaction will not proceed without a base. Its primary function is to facilitate the transmetalation step by increasing the nucleophilicity of the organic group on the boron atom.[9][13] Two main pathways are proposed for this activation:[16]

  • The Boronate Pathway : The base reacts with the Lewis acidic boronic acid to form a tetracoordinate boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This complex is significantly more nucleophilic than the neutral boronic acid, enabling the transfer of the R-group to the palladium center.[14][16]

  • The Oxo-Palladium Pathway : Alternatively, the base (often a hydroxide or alkoxide) can first react with the [R¹-Pd(II)L₂-X] complex to form a more reactive [R¹-Pd(II)L₂-OH] species. This palladium-hydroxo complex then readily reacts with the neutral boronic acid.[10][15]

The operative pathway can depend on the specific base, solvent, and substrates used, but both converge on the same critical transmetalation event.[16] Weaker bases like carbonates and phosphates are often sufficient and offer good functional group compatibility.[17]

Experimental Protocol: Coupling with 4-Bromoanisole

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Reaction Scheme:

(A visual representation of the boronic acid coupling with 4-bromoanisole to yield the coupled product)

Reagent and Materials Data
ReagentFormulaMW ( g/mol )EquivalentsAmount
This compoundC₈H₁₃BO₄184.001.2221 mg
4-BromoanisoleC₇H₇BrO187.031.0187 mg (1.0 mmol)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))C₇₂H₆₀P₄Pd1155.560.03 (3 mol%)34.7 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0276 mg
1,4-DioxaneC₄H₈O₂88.11-8 mL
Water (degassed)H₂O18.02-2 mL
Step-by-Step Methodology
  • Reaction Setup : To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (221 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol) to the flask.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 90 °C. Allow the reaction to stir vigorously overnight (12-18 hours).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (4-bromoanisole).

  • Workup : Upon completion, cool the reaction mixture to room temperature.[1] Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).[18]

  • Washing and Drying : Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.[18]

Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification setup 1. Add Reagents (Boronic Acid, Halide, Base) inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst react 5. Heat & Stir (e.g., 90 °C, 16h) catalyst->react workup 6. Cool, Quench & Extract react->workup purify 7. Dry & Purify (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. General Experimental Workflow for the Suzuki-Miyaura Protocol.

Critical Parameters for Success and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The protocol provided is a robust starting point, but optimization may be required for different substrates.

ParameterConsiderations & Rationale
Choice of Base K₂CO₃ is a mild, inexpensive, and broadly effective base. K₃PO₄ is a stronger base often used for less reactive substrates like aryl chlorides.[17] Cs₂CO₃ is highly effective but more expensive; it is often used in difficult couplings. The choice of base can significantly impact yield and reaction rate.[19]
Catalyst & Ligand Pd(PPh₃)₄ is a reliable "all-in-one" Pd(0) source and ligand. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a more electron-rich and bulky phosphine ligand (e.g., Buchwald or Fu-type ligands) can dramatically improve catalytic activity.[13][20][21]
Solvent System A mixture of an organic solvent (Dioxane, Toluene, THF) with water is standard. The water is essential for dissolving the inorganic base.[22] The choice of organic solvent can influence reaction rates and solubility. For sensitive substrates, anhydrous conditions with an organic base may be necessary.
Temperature Most reactions are run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, some highly active modern catalyst systems can perform the coupling at room temperature, which can be beneficial for thermally sensitive substrates.[20]

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound offers a powerful and strategic approach to synthesizing complex molecules. By understanding the fundamental mechanistic principles and carefully controlling the key reaction parameters—base, catalyst, and solvent—researchers can reliably construct valuable intermediates for drug discovery and materials science. The protocol detailed herein serves as a validated starting point, empowering scientists to leverage this versatile building block to its full potential.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Spirocyclic Vinyl Boronate Motif

The 1,4-Dioxaspiro[4.5]dec-7-en-8-yl moiety is a valuable structural motif in contemporary drug discovery and materials science. Its rigid, three-dimensional spirocyclic core, derived from cyclohexanone, provides a unique scaffold for the spatial presentation of pharmacophoric elements. The embedded vinylboronic acid functionality serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular synthesis of complex molecules with precise architectural control.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its pinacol ester derivative in palladium-catalyzed coupling reactions. We will delve into the mechanistic rationale behind catalyst and ligand selection, offer detailed, field-proven protocols, and provide troubleshooting guidance to ensure successful and reproducible outcomes.

Mechanistic Considerations for a Sterically Demanding Vinyl Boronate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] However, the successful coupling of this compound presents unique challenges that necessitate careful optimization of reaction parameters.

The primary challenge arises from the steric hindrance imposed by the spirocyclic framework. This bulk can impede the crucial transmetalation step, where the organic fragment is transferred from the boron atom to the palladium center. To overcome this, the selection of an appropriate palladium catalyst and, more critically, a suitable phosphine ligand is paramount.

Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are particularly effective for such sterically demanding substrates. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates both the oxidative addition of the coupling partner (e.g., an aryl halide) and the subsequent transmetalation of the bulky spirocyclic vinyl group.[3] The electron-rich nature of these ligands also enhances the rate of reductive elimination, the final product-forming step.

Another key consideration is the potential for protodeboronation, a common side reaction with vinyl and heteroaryl boronic acids, where the boronic acid is cleaved by a proton source to yield the corresponding alkene.[4] The choice of base and solvent system plays a critical role in mitigating this undesired pathway. A moderately strong, non-nucleophilic base is often preferred, and in some cases, anhydrous conditions can be beneficial.[5]

Suzuki_Miyaura_Cycle

Recommended Palladium Catalysts and Ligands

Based on literature precedents for sterically hindered vinylboronates and specific examples involving the title compound, the following catalyst/ligand systems are recommended.

Catalyst SystemLigand TypeRationale
Pd(OAc)₂ / SPhos Buchwald-type BiarylphosphineHighly effective for sterically demanding substrates. The bulky and electron-rich nature of SPhos facilitates all steps of the catalytic cycle. This system has been successfully used for the coupling of this compound pinacol ester.[6]
Pd(dppf)Cl₂ FerrocenylphosphineA robust and versatile catalyst system. While perhaps less reactive than the Buchwald systems for highly hindered substrates, it has demonstrated efficacy in the coupling of the title compound.[7]
Pd₂(dba)₃ / RuPhos Buchwald-type BiarylphosphineAnother excellent choice for challenging couplings, often providing high turnover numbers and rates.
Pd(PPh₃)₄ TriphenylphosphineA classic catalyst, but may be less effective for this specific substrate due to the lower steric bulk and electron-donating ability of PPh₃ compared to Buchwald-type ligands. It is a good starting point for less demanding coupling partners.

Experimental Protocols

The following protocols are based on successful, documented couplings of this compound pinacol ester and are intended as a robust starting point for optimization.

Protocol 1: Pd(OAc)₂ / SPhos Mediated Coupling

This protocol is adapted from a patent describing the coupling of an aryl bromide with this compound pinacol ester.[6]

Materials:

  • Aryl/Vinyl Halide or Triflate (1.0 equiv)

  • This compound pinacol ester (CAS 680596-79-6) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.12 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (e.g., 1.0 mmol), this compound pinacol ester (1.2 mmol, 319 mg), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (49.2 mg, 0.12 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1.5 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the halide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Pd(dppf)Cl₂ Mediated Coupling

This protocol provides an alternative catalyst system that has also been successfully employed.[7]

Materials:

  • Aryl/Vinyl Halide or Triflate (1.0 equiv)

  • This compound pinacol ester (CAS 680596-79-6) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Triethylamine (NEt₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • In a reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound pinacol ester (0.5 mmol, 133 mg), and Pd(dppf)Cl₂ (20.5 mg, 0.025 mmol).

  • Add the base (e.g., NEt₃, 0.14 mL, 1.0 mmol or Cs₂CO₃, 488 mg, 1.5 mmol).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.25 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently active ligand- Steric hindrance- Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0).- Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or RuPhos).- Increase reaction temperature and/or catalyst loading (e.g., to 5 mol%).
Protodeboronation - Presence of protic impurities- Base-mediated decomposition- High reaction temperature- Use anhydrous solvents and reagents.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃, CsF). Sometimes weaker bases can be beneficial.- Consider running the reaction under anhydrous conditions.[5]- Lower the reaction temperature if possible.
Homocoupling of Boronic Ester - High concentration of boronic ester- Inefficient cross-coupling pathway- Try slow addition of the boronic ester to the reaction mixture.- Optimize the palladium-to-ligand ratio; for monodentate phosphines, a 1:2 to 1:4 ratio is common.

Conclusion

The palladium-catalyzed coupling of this compound and its derivatives is a powerful method for the synthesis of complex spirocyclic molecules. Success in these transformations hinges on the judicious selection of a catalyst system capable of overcoming the steric demands of the substrate. The use of bulky, electron-rich biarylphosphine ligands, such as SPhos, in conjunction with a suitable palladium precursor and base, provides a reliable and high-yielding entry point for these challenging couplings. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols: A Detailed Guide to Base Selection for the Suzuki-Miyaura Coupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Base in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] At the heart of this transformation lies a catalytic cycle that is exquisitely sensitive to the reaction conditions, particularly the choice of base.

The base in a Suzuki-Miyaura reaction is far from a mere spectator; it is a key activator in the catalytic cycle.[3] Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[4] The base activates the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic moiety to the palladium center.[4] The selection of an appropriate base can therefore dramatically influence reaction rates, yields, and even the product distribution.

This guide provides a comprehensive overview of the principles governing base selection for the Suzuki-Miyaura coupling of a structurally unique substrate: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid . We will delve into the theoretical underpinnings of base selection, present a comparative analysis of commonly used bases, and provide a detailed experimental protocol for optimizing this crucial reaction parameter.

Theoretical Framework for Base Selection

The efficacy of a base in a Suzuki-Miyaura coupling is dictated by a confluence of factors, including its strength (pKa), solubility, and the steric environment of the substrates.

The Significance of pKa

The pKa of the conjugate acid of the base is a critical parameter. A base must be sufficiently strong to deprotonate the boronic acid and form the active boronate species. However, an excessively strong base can lead to undesired side reactions, such as hydrolysis of the starting materials or products, or decomposition of the catalyst.

Table 1: pKa Values of Common Inorganic Bases in Suzuki-Miyaura Reactions

BaseConjugate AcidpKa (in water at 25 °C)
Cs₂CO₃HCO₃⁻10.33
K₂CO₃HCO₃⁻10.33
Na₂CO₃HCO₃⁻10.33
K₃PO₄HPO₄²⁻12.32
KFHF3.17
KOHH₂O15.74
NaOHH₂O15.74

Data compiled from various sources for illustrative purposes.[5][6][7]

Generally, weaker bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are preferred as they are effective in promoting the reaction without causing significant degradation of sensitive functional groups.[4] Stronger bases like hydroxides (NaOH, KOH) can be employed, but their use requires careful consideration of the substrate's stability.[4]

The Role of the Cation

The nature of the cation associated with the base can also influence the reaction outcome. For instance, cesium carbonate (Cs₂CO₃) is often found to be more effective than potassium or sodium carbonate. This "cesium effect" is attributed to the higher solubility of cesium salts and the ability of the larger Cs⁺ ion to coordinate with the palladium catalyst and facilitate the catalytic cycle.

Solubility and Heterogeneity

The solubility of the base in the reaction solvent is another important consideration. Many Suzuki-Miyaura reactions are run in biphasic solvent systems (e.g., toluene/water, dioxane/water) to dissolve both the organic substrates and the inorganic base.[8] The presence of water can be crucial for the activity of some bases and can also influence the rate of the catalytic cycle.[9] In some cases, a heterogeneous mixture with a solid inorganic base can be advantageous, providing a sustained release of the base into the reaction medium.

Comparative Study of Bases for the Coupling of this compound

To illustrate the practical implications of base selection, we present a hypothetical comparative study for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.

Reaction Scheme:

Table 2: Hypothetical Screening of Bases for the Suzuki-Miyaura Coupling of this compound

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)Observations
1K₂CO₃Toluene/H₂O (4:1)901285Good yield, clean reaction.
2Na₂CO₃Toluene/H₂O (4:1)901278Slightly lower yield compared to K₂CO₃.
3Cs₂CO₃Toluene/H₂O (4:1)90892Faster reaction and higher yield.
4K₃PO₄Toluene/H₂O (4:1)901095Excellent yield, often effective for hindered substrates.[10]
5Et₃NToluene9024<10Ineffective, organic bases are generally poor choices for this reaction.
6KFToluene/H₂O (4:1)901865Moderate yield, can be useful for substrates with base-sensitive groups.[3]

Analysis of Expected Results:

Based on established principles, we can anticipate the following outcomes:

  • Inorganic bases are expected to be significantly more effective than the organic base, triethylamine (Et₃N).

  • Among the carbonates, Cs₂CO₃ is likely to provide the highest yield and fastest reaction rate due to the aforementioned "cesium effect."

  • K₃PO₄ is often a superior base for Suzuki couplings, particularly with sterically demanding boronic acids, and is expected to give an excellent yield.[10]

  • KF , being a milder base, may result in a slower reaction but could be a viable option if the spirocyclic ketal moiety in the starting material proves to be sensitive to stronger bases.

Detailed Experimental Protocol for Base Screening

This protocol provides a general framework for the systematic screening of different bases in the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Selected base (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), the selected base (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for the specified time (monitoring by TLC or GC-MS is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Determine the yield and characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_hydroxide R¹-Pd(II)L₂-OH PdII_halide->PdII_hydroxide Ligand Exchange (Base, H₂O) PdII_boronate R¹-Pd(II)L₂-R² PdII_hydroxide->PdII_boronate Transmetalation (R²B(OH)₂) PdII_boronate->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate + Base (OH⁻) Boronate->PdII_hydroxide Active Species for Transmetalation caption Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.

Caption: Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.

Experimental Workflow for Base Selection

Base_Selection_Workflow start Start: Define Suzuki Coupling Substrates initial_screening Perform Initial Base Screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) start->initial_screening analyze_results Analyze Reaction Outcomes (Yield, Reaction Time, Purity) initial_screening->analyze_results decision Optimal Conditions Identified? analyze_results->decision further_optimization Further Optimization (Solvent, Temperature, Ligand) decision->further_optimization No final_protocol Finalize Protocol decision->final_protocol Yes troubleshooting Troubleshoot (Consider milder/stronger bases, alternative conditions) decision->troubleshooting No, significant side reactions further_optimization->initial_screening troubleshooting->initial_screening caption Figure 2: Workflow for systematic base selection in Suzuki-Miyaura coupling.

Caption: Figure 2: Workflow for systematic base selection in Suzuki-Miyaura coupling.

Conclusion

The judicious selection of a base is paramount to the success of the Suzuki-Miyaura cross-coupling reaction. For a substrate such as this compound, a systematic screening of common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is a prudent starting point. By understanding the theoretical principles of base activation and carefully executing a well-designed experimental protocol, researchers can unlock the full synthetic potential of this powerful C-C bond-forming reaction, paving the way for the efficient synthesis of novel compounds for drug discovery and development.

References

The Spirocyclic Synthon: Application Notes for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocycles and Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as a valuable scaffold in drug design. Their inherent rigidity can favorably influence conformational entropy upon binding to a biological target, while their non-planar nature allows for the exploration of new chemical space.[1] Concurrently, the strategic incorporation of boron, particularly in the form of boronic acids and their derivatives, has become a cornerstone of contemporary synthetic chemistry.[2][3] Boronic acids are exceptionally versatile intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3]

This guide focuses on a unique reagent that marries these two powerful concepts: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid . This molecule offers a pre-installed spirocyclic ketal motif, providing a synthetically versatile handle for the construction of complex molecules with potential therapeutic applications. Herein, we provide a detailed exploration of its application in pharmaceutical synthesis, with a focus on a practical, field-proven protocol for its use in the synthesis of advanced intermediates for drug discovery programs.

Core Application: A Gateway to Novel Orexin Receptor Agonists

A significant application of this compound is in the synthesis of bicycloheptane pyrrolidine orexin receptor agonists.[4] Orexin receptors are implicated in the regulation of sleep and wakefulness, making them attractive targets for the development of therapeutics for neurological and psychiatric disorders.[4] The spirocyclic moiety introduced by this boronic acid is a key structural element in a new class of orexin receptor agonists.

The following sections will detail the synthetic utility of this building block, focusing on its application in a Suzuki-Miyaura cross-coupling reaction, a pivotal step in the construction of these complex pharmaceutical intermediates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bicyclic Intermediate

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a suitable coupling partner, as exemplified in the synthesis of advanced intermediates for orexin receptor agonists.[4]

Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling Reagent_A This compound Product Coupled Spirocyclic Product Reagent_A->Product + Reagent_B Aryl/Vinyl Halide or Triflate (Coupling Partner) Reagent_B->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: General workflow of the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberMolecular FormulaSupplier Recommendation
This compound850567-90-7C8H13BO4Commercially Available
Aryl/Vinyl Halide or Triflate (Coupling Partner)VariesVariesAs required for synthesis
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)72287-26-4C34H28Cl2FeP2PdStrem, Sigma-Aldrich
Cesium Carbonate (Cs2CO3)534-17-8Cs2CO3Sigma-Aldrich, Alfa Aesar
1,4-Dioxane (Anhydrous)123-91-1C4H8O2Acros Organics, Sigma-Aldrich
Water (Degassed)7732-18-5H2OPurified in-house
Ethyl Acetate (EtOAc)141-78-6C4H8O2Fisher Scientific
Brine (Saturated NaCl solution)N/ANaCl, H2OPrepared in-house
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4VWR, Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the aryl/vinyl halide or triflate coupling partner (1.1 eq).

  • Addition of Base and Catalyst: Add cesium carbonate (2.0 eq) and Pd(dppf)Cl2 (0.05 eq) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solvent mixture should be sufficient to dissolve the reagents (a typical concentration is 0.1 M with respect to the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partner.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled spirocyclic product.

Causality Behind Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. The dppf ligand facilitates the reductive elimination step and can stabilize the active Pd(0) species.

  • Base: Cesium carbonate is a strong base that is effective in activating the boronic acid for transmetalation. Its high solubility in the reaction medium can also be advantageous.

  • Solvent System: The mixture of dioxane and water is a common choice for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to activate the boronic acid and facilitate the transmetalation step. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Inert Atmosphere: The use of an inert gas like argon or nitrogen is critical to prevent the oxidation of the Pd(0) catalyst, which is the active species in the catalytic cycle.

Visualization of the Synthetic Workflow

G cluster_workflow Synthetic Workflow start Start: This compound + Coupling Partner setup Reaction Setup: Add reagents, catalyst, and base to flask start->setup inert Establish Inert Atmosphere: Purge with Ar or N2 setup->inert solvent Add Solvents: Anhydrous Dioxane and Degassed Water inert->solvent reaction Heat Reaction: 80-100 °C with stirring solvent->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor workup Aqueous Work-up: EtOAc, Water, Brine monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify product Final Product: Coupled Spirocyclic Intermediate purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalystEnsure a properly inert atmosphere; use fresh, high-quality catalyst.
Insufficiently active coupling partnerIncrease reaction temperature; consider a more active catalyst (e.g., with a different ligand).
Ineffective baseSwitch to a stronger base like K3PO4 or K2CO3.
ProtodeboronationPresence of excess water or protic impuritiesUse anhydrous solvents and ensure reagents are dry.
Reaction temperature is too highLower the reaction temperature.
Formation of Homocoupling ByproductsInefficient cross-couplingOptimize the stoichiometry of the reactants; consider a different palladium catalyst or ligand.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical research. Its spirocyclic nature offers a unique three-dimensional scaffold that can be exploited to develop novel drug candidates with improved pharmacological profiles. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and efficient method for incorporating this synthon into a variety of molecular frameworks. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Notes & Protocols: Synthesis of Spirocycles Utilizing 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocycles and the Utility of a Versatile Building Block

Spirocycles, molecular architectures containing two rings connected by a single common atom, are of immense interest to researchers in medicinal chemistry and drug development. Their unique three-dimensional structures offer a distinct advantage in the exploration of chemical space, often leading to compounds with improved pharmacological properties. The synthesis of these complex structures, however, presents a significant challenge. This guide details the application of a key building block, 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid , and its pinacol ester derivative, in the efficient construction of spirocyclic frameworks via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate provides a powerful tool for the synthesis of complex molecules, including spirocycles.[3] The subject of this guide, this compound, serves as a versatile precursor to a spirocyclic ketone moiety, making it an invaluable reagent for the synthesis of a diverse range of spiro-compounds.

Reagent Profile: this compound and its Pinacol Ester

This compound (CAS No: 850567-90-7) and its more commonly used derivative, 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester (CAS No: 680596-79-6), are stable, easy-to-handle reagents. The pinacol ester offers the advantage of increased stability and easier purification compared to the free boronic acid.

Chemical Structures:

CompoundStructure
This compoundthis compound
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester

Key Properties of the Pinacol Ester:

PropertyValue
Molecular FormulaC14H23BO4
Molecular Weight266.14 g/mol
AppearanceSolid
Melting Point68-73 °C
Storage2-8°C

Core Application: Suzuki-Miyaura Cross-Coupling for Spirocycle Synthesis

The primary application of this compound and its pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of aryl and heteroaryl halides or triflates. This reaction facilitates the formation of a carbon-carbon bond between the vinylic carbon of the boronic acid and the aromatic ring of the coupling partner, leading to the synthesis of spirocyclic compounds.

Reaction Mechanism: A Step-by-Step Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a series of key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Complex Transmetalation Intermediate Ar-Pd(II)-X->Transmetalation_Complex Base Base (e.g., NaHCO3) Base->Transmetalation_Complex Boronic_Ester 1,4-Dioxaspiro[4.5]dec-7-en-8- ylboronic acid pinacol ester Boronic_Ester->Transmetalation_Complex Transmetalation Transmetalation Transmetalation_Complex->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Spirocyclic Product (Ar-R) Reductive_Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester

This protocol describes the synthesis of the pinacol ester from the corresponding vinyl triflate.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate288.27500 mg1.73
Bis(pinacolato)diboron253.94530 mg2.08
Pd(dppf)Cl2816.64130 mg0.17
Potassium acetate98.14260 mg2.64
1,4-Dioxane-8 mL-

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (500 mg, 1.73 mmol), bis(pinacolato)diboron (530 mg, 2.08 mmol), Pd(dppf)Cl2 (130 mg, 0.17 mmol), and potassium acetate (260 mg, 2.64 mmol).

  • Add 1,4-dioxane (8 mL) to the vessel.

  • Stir the reaction mixture at 110 °C for 10 hours.

  • After cooling to room temperature, filter the mixture to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, v/v = 2/1) to yield the product as a yellow oil (540 mg, 99% yield).[6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize Spirocycles

This generalized protocol is adapted from a similar transformation and serves as an excellent starting point for the synthesis of spirocycles using 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester.[7]

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (equiv)
Aryl/Heteroaryl Halide or Triflate-1.0
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester266.141.2
Pd(PPh3)41155.570.1
Sodium bicarbonate (NaHCO3)84.013.0
Solvent (e.g., 1,2-dimethoxyethane)--

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide or triflate (1.0 equiv), 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester (1.2 equiv), Pd(PPh3)4 (0.1 equiv), and sodium bicarbonate (3.0 equiv).

  • Add the appropriate solvent (e.g., 1,2-dimethoxyethane).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields and Substrate Scope:

Causality Behind Experimental Choices

  • Catalyst Selection: Palladium catalysts are central to the Suzuki-Miyaura reaction. Pd(PPh3)4 is a commonly used, versatile catalyst. For more challenging couplings, other palladium sources like Pd(OAc)2 or Pd2(dba)3 in combination with phosphine ligands such as P(t-Bu)3 or XPhos can be employed to enhance catalytic activity.[7]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic ester.[8] Common bases include carbonates (e.g., NaHCO3, K2CO3, Cs2CO3), phosphates, and hydroxides. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Aprotic polar solvents like 1,2-dimethoxyethane (DME), tetrahydrofuran (THF), and 1,4-dioxane are commonly used. The addition of water can sometimes accelerate the reaction.[4]

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of Boronic Ester cluster_coupling Suzuki-Miyaura Coupling Start_Synth Start with Vinyl Triflate Reagents_Synth Add Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane Start_Synth->Reagents_Synth Reaction_Synth Heat at 110°C for 10h Reagents_Synth->Reaction_Synth Workup_Synth Filter and Concentrate Reaction_Synth->Workup_Synth Purification_Synth Column Chromatography Workup_Synth->Purification_Synth Product_Ester 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester Purification_Synth->Product_Ester Start_Coupling Start with Aryl Halide and Boronic Ester Product_Ester->Start_Coupling Reagents_Coupling Add Pd(PPh3)4, NaHCO3, Solvent (e.g., DME) Start_Coupling->Reagents_Coupling Reaction_Coupling Heat at 80°C Reagents_Coupling->Reaction_Coupling Workup_Coupling Quench with Water, Extract with Organic Solvent Reaction_Coupling->Workup_Coupling Purification_Coupling Column Chromatography Workup_Coupling->Purification_Coupling Product_Spiro Spirocyclic Product Purification_Coupling->Product_Spiro

Figure 2: Experimental workflow for the synthesis and application of the boronic ester.

Conclusion

This compound and its pinacol ester are valuable reagents for the synthesis of spirocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this spirocyclic motif into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Deprotection of the 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of the "1,4-Dioxaspiro[4.5]dec-7-en-8-yl" moiety. This structural motif, an ethylene glycol ketal of a cyclohexenone derivative, is a common protecting group for the carbonyl functionality in complex organic synthesis. This guide offers a detailed exploration of the underlying chemical principles, a survey of deprotection methodologies ranging from classical acidic hydrolysis to modern chemoselective techniques, and step-by-step, field-proven protocols. The emphasis is placed on the rationale behind experimental choices to empower scientists to select and optimize deprotection strategies for their specific molecular contexts, ensuring high-yield and clean conversion to the desired α,β-unsaturated cyclohexenone.

Introduction: The Strategic Role of the Spiroketal Protecting Group

In multistep organic synthesis, the temporary masking of a reactive functional group is a critical strategy to prevent unwanted side reactions.[1] The "1,4-Dioxaspiro[4.5]dec-7-en-8-yl" group serves as an effective protector for a cyclohexenone carbonyl. The conversion of the ketone to this spiroketal transforms the electrophilic sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized center, rendering it inert to nucleophiles and basic conditions.[2]

The successful removal of this protecting group, or deprotection, is equally as crucial as its installation. The goal is to regenerate the α,β-unsaturated ketone with high fidelity, without affecting other sensitive functionalities within the molecule. This guide will delve into the nuances of this transformation.

The Mechanism of Acid-Catalyzed Ketal Hydrolysis

The deprotection of the 1,4-dioxaspiro[4.5]dec-7-en-8-yl moiety is fundamentally an acid-catalyzed hydrolysis. This is an equilibrium-driven process, and the presence of excess water is essential to shift the equilibrium towards the formation of the ketone and ethylene glycol.[3]

The mechanism proceeds through the following key steps:

  • Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring, converting the alkoxy group into a good leaving group (an alcohol).[4]

  • Ring Opening: The C-O bond cleaves, and the neighboring oxygen atom uses its lone pair to form a resonance-stabilized oxonium ion. This step results in the opening of the dioxolane ring.[5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[5]

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), forming a hemiacetal intermediate.[4]

  • Repeat and Regenerate: The process repeats with the second alkoxy group: protonation, elimination of ethylene glycol, nucleophilic attack by another water molecule, and final deprotonation to yield the desired α,β-unsaturated cyclohexenone and regenerate the acid catalyst.[5]

G cluster_main Acid-Catalyzed Deprotection Workflow Start Protected Substrate (1,4-Dioxaspiro[4.5]dec-7-en-8-yl moiety) Acid Acid Catalyst + Water (e.g., HCl, p-TsOH, Lewis Acid) Reaction Deprotection Reaction (Hydrolysis) Start->Reaction Acid->Reaction Initiates Hydrolysis Quench Quenching (e.g., sat. NaHCO₃) Reaction->Quench Neutralizes Acid Catalyst Workup Aqueous Workup (Extraction with Organic Solvent) Quench->Workup Separates Organic and Aqueous Phases Purification Purification (e.g., Column Chromatography) Workup->Purification Isolates the Product Product Deprotected Product (α,β-Unsaturated Cyclohexenone) Purification->Product

Caption: General experimental workflow for ketal deprotection.

Selecting the Appropriate Deprotection Protocol: A Matter of Selectivity and Reactivity

The choice of deprotection method is dictated by the overall structure of the molecule, particularly the presence of other acid-sensitive functional groups. A spectrum of conditions, from harsh to exceptionally mild, is available to the synthetic chemist.

Factors Influencing Reactivity

The rate of ketal hydrolysis is influenced by several factors:

  • Steric Hindrance: Generally, less hindered ketals hydrolyze faster.

  • Electronic Effects: Electron-donating groups near the ketal can stabilize the intermediate oxonium ion, accelerating hydrolysis. Conversely, the electron-withdrawing nature of the conjugated double bond in the target moiety can slightly decrease the rate of hydrolysis compared to a saturated cyclohexanone ketal.

  • Acidity of the Medium: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst.[6]

Condition Typical Reagents Relative Rate Chemoselectivity
Harsh Conc. HCl, H₂SO₄ in water/THFVery FastLow
Moderate Acetic acid, p-TsOH, PPTSModerateModerate
Mild Lewis Acids (e.g., Bi(NO₃)₃, Er(OTf)₃), IodineSlow to ModerateHigh
Neutral Electrochemical methodsVariableHigh

Caption: Comparison of common deprotection conditions.

Experimental Protocols

The following protocols are presented as general guidelines. It is imperative to first conduct small-scale trials to optimize conditions for a specific substrate.

Protocol 4.1: Standard Deprotection using Brønsted Acid (Moderate Conditions)

This method is suitable for robust substrates where other acid-sensitive groups are absent. p-Toluenesulfonic acid (p-TsOH) is a crystalline, easy-to-handle solid acid.

Materials:

  • Protected substrate (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Dissolve the protected substrate in a mixture of acetone (or THF) and water (typically a 4:1 to 10:1 ratio). The concentration should be approximately 0.1 M.

  • Add p-TsOH·H₂O (0.1 eq) to the solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[7] The product, being a ketone, is generally more polar than the starting ketal.

  • If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Upon completion (disappearance of starting material by TLC), cool the reaction mixture to room temperature.

  • Slowly add saturated aqueous NaHCO₃ solution to quench the acid until gas evolution ceases.

  • Remove the organic solvent (acetone or THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Mild, Chemoselective Deprotection using a Lewis Acid

This protocol is designed for substrates containing acid-labile functional groups such as silyl ethers (TBDMS, TIPS) or tert-butyl esters. Bismuth (III) nitrate pentahydrate is an effective and mild Lewis acid catalyst for this purpose.[8][9]

Materials:

  • Protected substrate (1.0 eq)

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 eq)

  • Acetonitrile and Water (e.g., 9:1)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected substrate in a mixture of acetonitrile and water.

  • Add Bi(NO₃)₃·5H₂O (0.1 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Reaction Monitoring and Troubleshooting

Reaction Monitoring:

  • TLC: The most convenient method. Use a solvent system that gives good separation between the starting material (ketal) and the product (ketone), typically a mixture of hexanes and ethyl acetate. Visualize under UV light and/or by staining (e.g., potassium permanganate or ceric ammonium molybdate).[7]

  • NMR Spectroscopy: For detailed kinetic analysis, in-situ NMR can be employed to track the disappearance of characteristic ketal signals and the appearance of ketone signals.

G cluster_logic Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem No Reaction/Slow Reaction Incomplete Reaction Side Product Formation Cause1 Insufficient Catalyst or Water Problem:f0->Cause1 Cause2 Reaction Time Too Short or Temperature Too Low Problem:f1->Cause2 Cause3 Catalyst Too Harsh (Side Reactions) Problem:f2->Cause3 Sol1 Increase Catalyst Loading Add More Water Cause1->Sol1 Sol2 Increase Reaction Time or Temperature Cause2->Sol2 Sol3 Switch to Milder Catalyst (e.g., Bi(NO₃)₃) Cause3->Sol3

Caption: A logical guide for troubleshooting common issues.

Potential Side Reactions and Considerations:

  • Isomerization: The double bond in the α,β-unsaturated system is generally stable under these conditions. However, with very strong acids and prolonged heating, isomerization to a non-conjugated system could occur, although this is thermodynamically unfavorable.

  • Epimerization: If there are chiral centers adjacent to the newly formed ketone, care must be taken as they could be susceptible to epimerization under acidic or basic workup conditions.

  • Over-reaction: In polyfunctional molecules, stronger acids might cleave other protecting groups (e.g., silyl ethers, Boc groups). This necessitates the use of milder, chemoselective methods.[8]

Conclusion

The deprotection of the 1,4-Dioxaspiro[4.5]dec-7-en-8-yl moiety is a reliable and high-yielding transformation when the appropriate conditions are chosen. A thorough understanding of the reaction mechanism and the factors influencing reactivity allows the synthetic chemist to tailor the deprotection protocol to the specific needs of the substrate. By starting with mild conditions and carefully monitoring the reaction, researchers can effectively unmask the α,β-unsaturated ketone functionality, paving the way for subsequent synthetic transformations in their research and development endeavors.

References

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide or pseudohalide.[1]

This guide provides a detailed technical overview and robust protocols for the reaction of a specific and valuable building block, 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid , with various aryl halides. This reagent is a synthetic equivalent of a cyclohexenone moiety, where the ketone is protected as a stable ethylene glycol ketal. This structural motif is prevalent in numerous natural products and biologically active molecules, making this reagent a powerful tool for drug development professionals. We will delve into the reaction mechanism, explore the critical parameters that govern success, and provide step-by-step protocols for researchers and scientists.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which shuttles between its Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex.[5] This step is often the rate-determining step of the entire cycle, and its efficiency is highly dependent on the nature of the halide, with reactivity generally following the trend: I > Br > OTf >> Cl.[2][6]

  • Transmetalation: This is the crucial step where the organic fragment from the boron reagent is transferred to the palladium center. The transmetalation does not occur with the neutral boronic acid.[2] A base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9] This activated species then reacts with the Pd(II) complex, exchanging its halide or other ligand for the vinyl group from the boronate, resulting in a diorganopalladium(II) intermediate.[2] The exact mechanism of this transfer is still a subject of detailed study but is fundamental for the C-C bond formation.[2][5]

  • Reductive Elimination: In the final step, the two organic groups (the aryl and the vinyl) on the diorganopalladium(II) complex are eliminated together, forming the desired carbon-carbon bond in the final product.[4] This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex Ar-Pd(II)L₂-X pd0->pd_ii_complex Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->pd_ii_complex diorgano_pd Ar-Pd(II)L₂-R pd_ii_complex->diorgano_pd Transmetalation boronic_acid Boronic Acid + Base (R-B(OH)₂ + B⁻) boronate Boronate 'Ate' Complex [R-B(OH)₃]⁻ boronic_acid->boronate boronate->diorgano_pd diorgano_pd->pd0 Reductive Elimination product Product (Ar-R) diorgano_pd->product

The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Parameters and Their Influence

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The rationale behind these choices is critical for adapting protocols to new substrates.

  • Palladium Catalyst System (Precatalyst and Ligand): While numerous palladium sources can be used, common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[10][11] The true catalyst is a Pd(0) species, often formed in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[12][13] For routine couplings with aryl bromides or iodides, catalysts like Pd(PPh₃)₄ are often sufficient.[11]

  • The Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[14] The formation of the boronate complex increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[9]

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[3][13] K₃PO₄ is often effective for challenging couplings.

    • The choice of base can influence reaction rates and prevent side reactions like protodeboronation (the undesired cleavage of the C-B bond by a proton source).[15]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used.

    • Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are widely used, often with the addition of water to help dissolve the inorganic base.[3]

    • Aromatic solvents like toluene are also common.

    • The polarity of the solvent can sometimes influence selectivity in complex molecules, though its role can be more intricate than simple dielectric effects.[16][17]

  • The Aryl Halide: The reactivity of the aryl halide coupling partner is directly related to the C-X bond strength.[2]

    • Aryl iodides and bromides are the most common and reactive substrates.[3]

    • Aryl chlorides are more economical but less reactive, often requiring more specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve efficient oxidative addition.[6][12]

    • Aryl triflates (OTf) are also excellent coupling partners, with reactivity often similar to aryl bromides.[2]

Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Stoichiometry
Aryl Bromide (e.g., 4-Bromotoluene)106-38-7171.041.0 equiv
This compound850567-90-7184.001.2 equiv
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.03 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv
1,4-Dioxane, Anhydrous123-91-188.11-
Water, Degassed7732-18-518.02-

Step-by-Step Experimental Procedure

  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[7][8]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Expertise Note: Pd(PPh₃)₄ is generally effective for aryl bromides and is air-sensitive, so it should be handled quickly.[11] For less reactive aryl chlorides, a more robust catalyst system like Pd₂(dba)₃ with a ligand such as SPhos would be a superior choice.[13]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate it. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

    • Expertise Note: The solvent mixture of dioxane and water is a common choice that effectively dissolves both the organic substrates and the inorganic base, creating the necessary conditions for the reaction to proceed efficiently.[3] Degassing the solvents (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality Note: Heating is required to provide the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

    • Trustworthiness Note: A self-validating protocol requires clear completion criteria. A successful reaction will show the consumption of the starting aryl halide and the appearance of a new, less polar product spot on the TLC plate.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Causality Note: The workup procedure is designed to remove the inorganic base and salts into the aqueous phase, leaving the desired organic product in the combined organic layers.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.

Representative Data and Troubleshooting

The protocol described is robust for a variety of aryl halides. The table below summarizes expected outcomes and necessary modifications based on the halide's reactivity.

Aryl Halide (Ar-X)Catalyst SystemBaseTemp. (°C)Approx. Time (h)Typical YieldNotes
4-IodoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃80-902-6>90%Highly reactive; lower catalyst loading and temperature may be sufficient.
4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃904-1285-95%Standard conditions are highly effective.
4-ChlorobenzonitrilePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄100-11012-2470-85%Requires a more active catalyst system and stronger base due to the inertness of the C-Cl bond.[12][13]
4-TriflyloxyacetophenonePd(OAc)₂ (3 mol%) / PCy₃ (6 mol%)Cs₂CO₃906-1680-90%Triflates are excellent substrates, often coupling under similar conditions to bromides.[18]

Troubleshooting Guide

  • Low or No Conversion:

    • Cause: Inactive catalyst. Solution: Ensure a rigorously inert atmosphere; use fresh, high-quality palladium catalyst.

    • Cause: Insufficiently active catalyst for the substrate (e.g., using Pd(PPh₃)₄ for an aryl chloride). Solution: Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).[13]

  • Protodeboronation of Boronic Acid:

    • Cause: Presence of protic sources or prolonged reaction times at high temperatures. Solution: Use a non-aqueous base like CsF or KF if water is problematic; ensure the reaction is not heated longer than necessary.[19]

  • Formation of Biaryl Homocoupling Product (Ar-Ar):

    • Cause: Often occurs under oxygen contamination or with highly active catalysts. Solution: Improve degassing of solvents and ensure a robust inert atmosphere.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to final product characterization.

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Add Catalyst, Seal Flask) prep->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solve 4. Add Degassed Solvents (Dioxane/Water) inert->solve react 5. Heating & Stirring (90°C) solve->react monitor 6. Reaction Monitoring (TLC / GC-MS) react->monitor workup 7. Aqueous Workup (Quench, Extract) monitor->workup If complete purify 8. Purification (Column Chromatography) workup->purify char 9. Product Characterization (NMR, MS, etc.) purify->char

General workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Asymmetric Synthesis with 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may be therapeutically active while the other is inactive or even detrimental. Asymmetric synthesis, therefore, is not merely an academic exercise but a critical discipline for creating safer and more effective medicines. Organoboron compounds, particularly boronic acids and their esters, have emerged as exceptionally versatile building blocks in this field.[1][2] Their stability, low toxicity, and broad reactivity make them ideal reagents for constructing complex chiral architectures.

This guide focuses on This compound , a specialized vinylboronic acid that offers unique advantages for asymmetric synthesis. Its structure incorporates a cyclohexene ring, which is a common motif in natural products and pharmacologically active compounds. The spirocyclic ketal functionality serves a dual purpose: it acts as a protective group for a ketone, allowing for selective transformations on the vinylboronic acid moiety, and its steric bulk can influence the stereochemical outcome of reactions.

The primary application of this reagent, and the focus of these notes, is in the rhodium-catalyzed asymmetric 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This powerful carbon-carbon bond-forming reaction allows for the creation of chiral centers with high enantioselectivity, providing access to a diverse range of valuable chiral building blocks.[3][4][5]

Mechanistic Rationale: Achieving Stereocontrol

The enantioselectivity of the rhodium-catalyzed 1,4-addition is dictated by the chiral environment created by the metal center and a chiral phosphine ligand. The catalytic cycle, illustrated below, proceeds through several key steps where stereochemical information is transferred.

Rhodium-Catalyzed Asymmetric 1,4-Addition cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Rh_L [Rh(I)-L*] Transmetalation Transmetalation Rh_L->Transmetalation Boronic Acid Aryl_Rh Vinyl-Rh(I)-L* Transmetalation->Aryl_Rh Carbometalation Carbometalation Aryl_Rh->Carbometalation Enone Enolate_Rh Rhodium Enolate Carbometalation->Enolate_Rh Protonolysis Protonolysis Enolate_Rh->Protonolysis Proton Source Protonolysis->Rh_L Product Chiral_Product Enantioenriched β-Substituted Carbonyl Protonolysis->Chiral_Product Boronic_Acid This compound Boronic_Acid->Transmetalation Enone α,β-Unsaturated Carbonyl Compound Enone->Carbometalation caption General Catalytic Cycle for Rh-Catalyzed 1,4-Addition.

Caption: General Catalytic Cycle for Rh-Catalyzed 1,4-Addition.

  • Oxidative Addition/Transmetalation: The active [Rh(I)-L*] catalyst reacts with the vinylboronic acid in a transmetalation step to form a vinyl-rhodium(I) intermediate.

  • Carbometalation: The α,β-unsaturated carbonyl compound (enone) coordinates to the rhodium center, and the vinyl group is transferred to the β-carbon of the enone. This step is often rate-determining and is where the new stereocenter is formed. The chiral ligand (L*) directs the enone to coordinate in a specific orientation, leading to a preferred enantiomeric outcome.

  • Protonolysis: The resulting rhodium enolate is protonated (typically by a protic solvent like methanol or water) to release the enantioenriched product and regenerate the active rhodium catalyst.

The choice of the chiral ligand is paramount for achieving high enantioselectivity. BINAP and its derivatives are commonly employed and have proven effective in a wide range of rhodium-catalyzed asymmetric reactions.[3]

Experimental Protocol: Asymmetric 1,4-Addition to a Cyclic Enone

The following protocol is a representative procedure for the asymmetric conjugate addition of this compound to cyclohex-2-en-1-one, adapted from established methodologies for similar transformations.[3][6]

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Prep_Catalyst 1. Prepare Catalyst Solution ([Rh(cod)₂]BF₄ + (S)-BINAP in solvent) Add_Reagents 2. Add Boronic Acid and Enone Prep_Catalyst->Add_Reagents Add_Base 3. Add Aqueous Base Add_Reagents->Add_Base Heat_React 4. Heat Reaction Mixture Add_Base->Heat_React Cool_Quench 5. Cool and Quench with Water Heat_React->Cool_Quench Extract 6. Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate 7. Dry and Concentrate Extract->Dry_Concentrate Purify 8. Purify by Chromatography Dry_Concentrate->Purify Analyze 9. Characterize and Determine Enantiomeric Excess Purify->Analyze caption Experimental Workflow for Asymmetric 1,4-Addition.

Caption: Experimental Workflow for Asymmetric 1,4-Addition.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
[Rh(cod)₂]BF₄35138-22-8406.060.0090.03
(S)-BINAP76189-55-4622.670.01050.035
This compound850567-90-7184.000.451.5
Cyclohex-2-en-1-one930-68-796.130.31.0
K₂CO₃584-08-7138.210.060.2
1,4-Dioxane/H₂O (5:1)--3.0 mL-

Step-by-Step Protocol:

  • Catalyst Preparation:

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Rh(cod)₂]BF₄ (3.65 mg, 0.009 mmol) and (S)-BINAP (6.54 mg, 0.0105 mmol).

    • Add 2.5 mL of degassed 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • To the catalyst solution, add this compound (82.8 mg, 0.45 mmol) and cyclohex-2-en-1-one (28.8 mg, 0.3 mmol).

  • Base Addition:

    • In a separate vial, dissolve K₂CO₃ (8.3 mg, 0.06 mmol) in 0.5 mL of degassed water.

    • Add this aqueous solution to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture at 100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add 5 mL of water and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β-substituted ketone.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Trustworthiness and Self-Validation

  • Monitoring Reaction Progress: The disappearance of the starting enone and the appearance of a new, less polar spot on TLC will indicate reaction progression.

  • Expected Outcome: The expected product is (R)-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)cyclohexan-1-one. The stereochemistry is predicted based on the use of the (S)-BINAP ligand, which typically favors the formation of the (R)-enantiomer in such additions.[3]

  • Yield and Enantioselectivity: Based on analogous reactions, yields are expected to be in the range of 70-95%, with enantiomeric excesses typically exceeding 90%.

Field-Proven Insights and Causality

  • Choice of Solvent: A mixture of dioxane and water is often optimal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the base and facilitate the transmetalation step.

  • Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation with the rhodium catalyst.

  • Temperature: While some rhodium-catalyzed additions proceed at room temperature, heating is often required to achieve a reasonable reaction rate, especially with sterically hindered substrates.

  • Handling of Boronic Acid: this compound should be handled under an inert atmosphere as much as possible to prevent degradation.

Conclusion

This compound is a valuable reagent for the asymmetric synthesis of complex chiral molecules. The rhodium-catalyzed 1,4-conjugate addition protocol detailed here provides a reliable and efficient method for incorporating this unique structural motif into a variety of scaffolds with high enantioselectivity. The resulting products, containing a protected ketone and a newly formed stereocenter, are versatile intermediates for further synthetic manipulations in the development of novel pharmaceuticals and other functional materials.

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in chemical synthesis. The information herein is curated to ensure scientific integrity and is based on established principles of organoboron chemistry and practical laboratory experience.

Introduction to this compound

This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a vinylboronic acid moiety and a spiroketal, offers unique opportunities for the synthesis of complex molecules. However, these same functional groups can also be susceptible to specific side reactions. This guide will help you navigate these potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are common to many boronic acids, particularly vinylboronic acids. These include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of water and strong bases.

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical bi-alkenyl species. This can be promoted by the presence of oxygen or by certain palladium(II) species.

  • Spiroketal Hydrolysis: The ethylene glycol protecting group can be cleaved under acidic conditions, which may be encountered during reaction workup or if acidic reagents are used.

Q2: How should I store this compound to ensure its stability?

A2: Like most boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a refrigerator and to minimize its exposure to air and moisture to prevent degradation.

Q3: Can I use any base for Suzuki-Miyaura coupling with this boronic acid?

A3: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, a very strong base in an aqueous solvent can promote protodeboronation.[1] For this substrate, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The optimal base will depend on the specific coupling partners and reaction conditions.

Q4: Is it necessary to perform reactions with this compound under anhydrous conditions?

A4: While not always strictly necessary, using anhydrous conditions can be beneficial, especially if protodeboronation is a significant issue.[2] Some Suzuki-Miyaura reactions proceed well in aqueous solvent mixtures, like the one mentioned in a patent using a dioxane/water system.[3] However, if you are observing significant protodeboronation, switching to an anhydrous solvent and a non-hydroxide base can be an effective strategy.

Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Q: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. The following troubleshooting workflow can help you diagnose and resolve the issue.

G cluster_0 Troubleshooting Low Yield start Low Yield of Product check_reagents 1. Verify Reagent Quality - Boronic acid purity - Aryl halide reactivity - Catalyst activity - Solvent and base quality start->check_reagents check_conditions 2. Optimize Reaction Conditions - Base selection and amount - Solvent system - Temperature and reaction time check_reagents->check_conditions Reagents OK? check_side_reactions 3. Analyze for Side Products - Protodeboronation product - Homocoupling product - Spiroketal hydrolysis check_conditions->check_side_reactions Conditions Optimized? solution Improved Yield check_side_reactions->solution Side Reactions Minimized?

Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting:

  • Verify Reagent Quality:

    • Boronic Acid: Ensure the this compound is pure and has not degraded. Consider using a freshly opened bottle or purifying the existing stock.

    • Aryl Halide: Confirm the purity and reactivity of your coupling partner.

    • Catalyst: The palladium catalyst should be active. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ.[4] Consider using a fresh batch of catalyst.

    • Solvent and Base: Use dry, degassed solvents. Ensure the base is of high purity and, if solid, finely powdered.

  • Optimize Reaction Conditions:

    • Base: If you suspect protodeboronation, try a milder base (e.g., K₂CO₃ instead of NaOH) or switch to anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[2]

    • Solvent: A patent has reported the use of a dioxane/water mixture for a Suzuki coupling with this boronic acid.[3] However, if hydrolysis is an issue, consider switching to an anhydrous solvent like THF or toluene.

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote side reactions.

  • Analyze for Side Products:

    • Use techniques like LC-MS or GC-MS to identify major byproducts. The presence of a compound with a mass corresponding to the protodeboronated starting material or the homocoupled dimer will guide your optimization strategy.

Problem 2: Significant Protodeboronation Observed

Q: I am observing a significant amount of the protodeboronated byproduct (1,4-dioxaspiro[4.5]dec-7-ene) in my reaction mixture. How can I suppress this side reaction?

A: Protodeboronation is a common issue with boronic acids, especially in the presence of water and base.[4]

Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions Water is the primary proton source for protodeboronation. Switching to a dry solvent and using anhydrous reagents can significantly reduce this side reaction.[2]
Choose a Milder Base Strong bases can accelerate protodeboronation. Consider using a weaker base such as K₂CO₃ or Cs₂CO₃.
Use a Boronic Ester Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[4]
Slow Addition of Base Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the protodeboronation pathway.
Problem 3: Formation of Homocoupled Dimer

Q: My reaction is producing a significant amount of the homocoupled dimer of this compound. What is causing this and how can I prevent it?

A: Homocoupling is typically caused by the presence of oxygen or by the direct reaction of the boronic acid with a Pd(II) species.

G cluster_0 Minimizing Homocoupling start Homocoupling Observed degas 1. Rigorously Degas Solvents (e.g., freeze-pump-thaw or sparging with inert gas) start->degas inert_atm 2. Maintain Inert Atmosphere (Nitrogen or Argon) degas->inert_atm catalyst_choice 3. Use Pd(0) Precatalyst or Add a Reducing Agent inert_atm->catalyst_choice solution Reduced Homocoupling catalyst_choice->solution

Workflow to minimize boronic acid homocoupling.

Mitigation Strategies:

  • Exclude Oxygen: Rigorously degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen).

  • Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent (e.g., a phosphine ligand) to pre-form the active Pd(0) catalyst before adding the boronic acid. Alternatively, use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).

  • Reaction Order of Addition: Add the boronic acid to the reaction mixture after the catalyst has been activated to its Pd(0) state.

Problem 4: Suspected Spiroketal Instability

Q: I am concerned about the stability of the spiroketal in my reaction. Under what conditions might it hydrolyze, and how can I avoid this?

A: Spiroketals are generally stable to basic and neutral conditions but can be susceptible to hydrolysis under acidic conditions.

Preventative Measures:

  • Avoid Acidic Conditions: Ensure that your reaction and workup conditions remain basic or neutral. Avoid acidic washes during the workup. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • Choice of Lewis Acid: If a Lewis acid is required for any reason, choose one that is less likely to promote ketal hydrolysis.

  • Buffer the Reaction: In some cases, the use of a buffer can help to maintain a stable pH throughout the reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction using this compound, based on general principles and literature precedents.[1][3][4]

Reaction Scheme:

General Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv), finely powdered and dried

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the Pd(dppf)Cl₂ catalyst (2 mol%) under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl halide) and a solvent ratio (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Homocoupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the homocoupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid . The content is structured in a flexible question-and-answer format to directly address challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of this compound?

Homocoupling is a reaction in which two molecules of the same boronic acid, in this case, this compound, react to form a symmetrical dimer. While sometimes a desired synthetic transformation to create symmetrical molecules, it is more frequently encountered as a significant side reaction that lowers the yield of the intended product in Suzuki-Miyaura cross-coupling reactions.[1][2] Understanding and controlling this process is critical for reaction optimization.

Q2: What is the primary mechanism for the palladium-catalyzed homocoupling of this vinylboronic acid?

The predominant mechanism for palladium-catalyzed homocoupling, especially when conducted in a non-rigorously deoxygenated environment, involves molecular oxygen. The catalytically active Pd(0) species reacts with dissolved oxygen to form a palladium peroxo complex, (η²-O₂)PdL₂.[3][4][5] This complex then reacts with two molecules of the boronic acid through a series of steps including coordination, transmetalation, and reductive elimination to yield the homocoupled product and regenerate a palladium species that can re-enter the catalytic cycle.[3][4][6] This oxygen-driven pathway is a major source of biaryl byproducts in Suzuki-Miyaura reactions that are not performed under strictly inert atmospheres.[3][4][5]

A secondary pathway can occur when using a Pd(II) precatalyst (e.g., Pd(OAc)₂). The Pd(II) salt can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product and the active Pd(0) catalyst needed for the primary cross-coupling cycle.[1][2][7]

G pd0 Pd(0)L₂ (Active Catalyst) peroxo (η²-O₂)Pd(II)L₂ (Peroxo Complex) pd0->peroxo Oxidation o2 O₂ (Dissolved Oxygen) o2->peroxo adduct Adduct [L₂Pd(O₂)-B(OH)₂R] peroxo->adduct rboh2_1 R-B(OH)₂ (Boronic Acid) rboh2_1->adduct arpdoh trans-R-Pd(II)(OH)L₂ adduct->arpdoh rboh2_2 R-B(OH)₂ (Second Molecule) rboh2_2->arpdoh Second Equivalent arpdar trans-R-Pd(II)(R)L₂ arpdoh->arpdar Transmetalation product R-R (Homocoupled Product) arpdar->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Oxygen-mediated Pd-catalyzed homocoupling cycle.

Q3: Are vinylboronic acids, like this compound, particularly susceptible to any specific side reactions?

Yes. Besides homocoupling, vinylboronic acids and their corresponding boronate esters can be prone to protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, resulting in the corresponding alkene. This side reaction is often promoted by aqueous basic conditions or the presence of protic sources and can be a competitive pathway, especially in reactions that are sluggish or require prolonged heating.[1] Careful selection of the base and minimizing water content when possible can help mitigate this issue.[8]

Troubleshooting Guide
Issue 1: My reaction has a low yield of the desired cross-coupled product, and I've isolated a significant amount of a symmetrical dimer.

This is the classic symptom of excessive homocoupling. The formation of the dimer of this compound directly consumes your starting material, preventing it from participating in the desired cross-coupling reaction.

Troubleshooting Steps:

G start Low Yield & High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 sol1 Improve Degassing Protocol: - Use freeze-pump-thaw (3x cycles) - Subsurface sparge with Ar/N₂ for 30-60 min q1->sol1 No q2 What was the Palladium source? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Reduces initial Pd(II)-mediated homocoupling. q2->sol2 Pd(II) q3 How was the boronic acid added? q2->q3 Pd(0) a2_pd2 Pd(II) e.g., Pd(OAc)₂ a2_pd0 Pd(0) e.g., Pd(PPh₃)₄ sol2->q3 sol3 Employ Slow Addition: - Use a syringe pump to add the boronic acid over time. - Keeps instantaneous concentration low. q3->sol3 All at once end Re-run reaction and monitor improvement q3->end Slow addition a3_all All at once a3_slow Slow addition sol3->end

Caption: Troubleshooting workflow for excessive homocoupling.

  • Improve Deoxygenation: This is the most critical step. Dissolved oxygen is a primary driver of homocoupling.[2][7]

    • Standard Practice: Sparge (bubble) an inert gas like argon or nitrogen through your solvent for at least 30-60 minutes before adding reagents.

    • Best Practice: For maximum oxygen removal, use the freeze-pump-thaw method. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeat this cycle at least three times.[7] A subsurface sparge is also highly effective.[2][9]

  • Change Your Palladium Source: As mentioned, Pd(II) precatalysts can directly promote homocoupling.[1][9]

    • Recommendation: Switch from Pd(OAc)₂ or PdCl₂ to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the catalyst is ready for oxidative addition with the aryl halide rather than reacting with the boronic acid first.[2][7]

    • Alternative: If you must use a Pd(II) source, consider adding a mild reducing agent, such as potassium formate, to facilitate a clean in-situ reduction to Pd(0).[9]

  • Control Reagent Concentration: A high concentration of boronic acid can favor the bimolecular homocoupling reaction.

    • Recommendation: Use a syringe pump to slowly add the this compound solution to the reaction mixture over several hours. This keeps the instantaneous concentration low, disfavoring the side reaction.[10]

Issue 2: My starting boronic acid is being consumed, but I'm not seeing the desired product or the homocoupled dimer. My main byproduct is 1,4-Dioxaspiro[4.5]dec-8-ene.

This indicates that protodeboronation is the dominant side reaction. The boronic acid moiety is being replaced by a hydrogen atom.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is necessary to activate the boronic acid by forming a more nucleophilic boronate species, but harsh conditions can promote protodeboronation.[11][12][13]

    • Recommendation: If using a strong hydroxide base (e.g., NaOH, KOH), consider switching to a milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base. The choice of base can be substrate-dependent, so screening may be necessary.[2]

  • Minimize Water: While many Suzuki-type reactions use aqueous mixtures to dissolve the base, excess water can be a proton source for protodeboronation.

    • Recommendation: Try reducing the amount of water in your solvent system. Alternatively, explore anhydrous conditions using an organic-soluble base (like K₃PO₄) in solvents like dioxane or THF. Some studies show that anhydrous conditions can accelerate the desired transmetalation step while avoiding protodeboronation.[8]

  • Check Temperature and Reaction Time: Overheating or running the reaction for too long after the limiting reagent is consumed can provide more opportunity for starting material decomposition. Monitor the reaction by TLC or LC-MS and stop the reaction once complete.

Experimental Protocols & Data
Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success. Below is a table summarizing common starting points for optimization.

ParameterCommon OptionsRationale & Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources are preferred to minimize homocoupling.[2][7] If using Pd(II), a ligand is required.
Ligand PPh₃, SPhos, XPhosFor a simple homocoupling, a basic ligand like PPh₃ is often sufficient. For challenging cross-couplings where homocoupling is a side reaction, bulky, electron-rich Buchwald-type ligands (e.g., SPhos) can accelerate the desired reaction.[2][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHA base is required to activate the boronic acid.[13][15] K₃PO₄ and Cs₂CO₃ are often effective for vinylboronic acids. The strength and solubility of the base can significantly impact the reaction rate and side reactions.[12]
Solvent Toluene/H₂O, Dioxane/H₂O, THF, DMFA mixed aqueous system is common to dissolve the inorganic base.[10] Aprotic polar solvents like DMF or anhydrous systems can also be effective.[10]
Temperature 80 - 110 °CLowering the temperature can sometimes suppress side reactions like homocoupling relative to the desired cross-coupling.[10]
Protocol 1: General Procedure for the Homocoupling of this compound

This protocol is designed to favor the formation of the symmetrical dimer.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), a palladium(II) source such as Pd(OAc)₂ (0.02 - 0.05 equiv.), and a base such as K₂CO₃ (2.0 - 3.0 equiv.).

  • Solvent Addition: Add a suitable solvent mixture, such as Toluene/H₂O (4:1). The reaction is often run without rigorous degassing to allow oxygen to facilitate the homocoupling.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired symmetrical dimer.

Protocol 2: Minimizing Homocoupling During a Suzuki-Miyaura Cross-Coupling

This protocol is designed for a cross-coupling reaction where the homodimer is an undesired byproduct.

G cluster_0 Experimental Workflow a0 1. Reagent Prep a1 2. Inert Atmosphere a0->a1 a2 3. Add Degassed Solvent a1->a2 a3 4. Rigorous Degassing a2->a3 a4 5. Add Pd(0) Catalyst a3->a4 a5 6. Heat & Monitor a4->a5 a6 7. Workup & Purify a5->a6

Caption: Workflow to minimize homocoupling in cross-coupling.

  • Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl/vinyl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.) and ligand if needed.

  • Solvent & Degassing: Add solvent that has been previously degassed by sparging with an inert gas for at least 30 minutes. Further degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[2][7]

  • Boronic Acid Addition: Dissolve the this compound (1.1 - 1.5 equiv.) in a minimum amount of degassed solvent. Add this solution slowly to the reaction mixture at room temperature via syringe or syringe pump.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up & Purification: Once the limiting halide is consumed, cool the reaction, perform a standard aqueous workup, and purify via column chromatography.

References

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Coupled Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of coupled products derived from the versatile 1,4-Dioxaspiro[4.5]dec-7-en-8-yl building block. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting advice and detailed protocols to streamline your workflow and enhance the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I've performed a Suzuki-Miyaura coupling with a boronic acid derivative of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl and I'm seeing multiple spots on my TLC, even after a standard workup. What are the likely impurities?

A1: In Suzuki-Miyaura couplings, several side products are common. Besides your desired coupled product, you may be observing:

  • Homocoupling products: This is the dimerization of your starting boronic acid or your coupling partner.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the unreacted starting material.[1]

  • Residual palladium catalyst and ligands: These can often streak on the TLC plate.

  • Boronic acid-related impurities: Boronic acids can be challenging to purify and may contain impurities from their synthesis.[2]

Q2: My Heck reaction product seems to be a mixture of isomers. How can I improve the selectivity and simplify purification?

A2: The Heck reaction can sometimes yield a mixture of regioisomers and stereoisomers.[3] To improve selectivity, consider optimizing the reaction conditions, such as the choice of catalyst, ligand, base, and solvent. A bulkier ligand, for instance, can often favor the formation of the trans isomer. For purification, preparative HPLC with a suitable chiral or reversed-phase column may be necessary to separate the isomers.

Q3: I'm struggling to remove tin-containing byproducts from my Stille coupling reaction. What are the best strategies?

A3: The removal of organotin impurities is a notorious challenge in Stille couplings.[4][5] Here are some effective strategies:

  • Liquid-liquid extraction: Partitioning the crude product between a nonpolar solvent (like hexane) and a polar solvent (like acetonitrile or DMF) can help remove some tin species.

  • Fluoride treatment: Treating the crude reaction mixture with a fluoride source (e.g., potassium fluoride) can precipitate tin fluorides, which can then be filtered off.

  • Chromatography on silica gel: While challenging, it is often necessary. A higher polarity eluent system may be required to separate the desired product from the less polar tin byproducts. Sometimes, using basic alumina for chromatography can be more effective.[6]

  • Preparative HPLC: This can be a very effective final purification step.

Q4: After a Sonogashira coupling, I have a significant amount of a byproduct that appears to be the homocoupled alkyne (Glaser coupling). How can I minimize this and purify my desired product?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, especially in the presence of copper(I) co-catalysts and oxygen.[7] To minimize its formation:

  • Ensure rigorous anaerobic conditions: Degas your solvents and run the reaction under an inert atmosphere (argon or nitrogen).

  • Use a copper-free Sonogashira protocol: Several effective copper-free methods have been developed.

  • Slow addition of the alkyne: This can help to keep the concentration of the alkyne low, disfavoring the bimolecular homocoupling.

For purification, the homocoupled product is often less polar than the desired cross-coupled product and can typically be separated by flash chromatography on silica gel.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification issues.

Symptom 1: Co-eluting Impurities in Flash Chromatography

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Similar Polarity of Product and Impurity The spiroketal moiety can impart similar solubility and polarity characteristics to both the desired product and certain byproducts, leading to poor separation on silica gel.1. Optimize the Eluent System: Perform a thorough TLC solvent screen with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). Consider adding a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to improve separation. 2. Change the Stationary Phase: If silica gel fails, consider using a different stationary phase such as alumina (basic or neutral), or reversed-phase silica (C18). 3. Employ Preparative HPLC: For very challenging separations, preparative HPLC offers superior resolution.[8][9]
Isomeric Byproducts Cross-coupling reactions can sometimes generate regioisomers or stereoisomers that are difficult to separate by standard chromatography.1. Re-evaluate Reaction Conditions: As mentioned in the FAQs, optimizing the reaction may improve isomeric purity. 2. Utilize Specialized Chromatography: Consider preparative HPLC with a chiral stationary phase for enantiomers or a high-resolution reversed-phase column for diastereomers.[10]
Complex Reaction Mixture Multiple side reactions may have occurred, leading to a complex mixture that is difficult to resolve with a single chromatographic step.1. Pre-purification: Consider a preliminary purification step such as an acid-base extraction to remove acidic or basic impurities before chromatography. 2. Sequential Chromatography: Use two different chromatography systems in sequence. For example, an initial purification on silica gel followed by a final polish on a reversed-phase column.
Symptom 2: Low Recovery After Purification

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Product Adsorption on Silica Gel The oxygen atoms in the spiroketal can interact strongly with the silanol groups of silica gel, leading to irreversible adsorption and low recovery.1. Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent for basic compounds. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a less acidic stationary phase like Florisil®. 3. Switch to Reversed-Phase Chromatography: This avoids the issue of silanol interactions.
Product Instability The spiroketal or other functional groups in your molecule may be sensitive to the acidic nature of silica gel or to certain solvents.1. Use Neutralized Silica Gel: Commercially available neutralized silica gel can be used. 2. Perform a Quick Purification: Minimize the time the compound spends on the column. 3. Avoid Protic Solvents if Unstable: If your compound is sensitive to protic solvents, use aprotic mobile phases.
Product is Volatile Low molecular weight coupled products may be lost during solvent removal under high vacuum.1. Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap. 2. Avoid High Temperatures: Concentrate your fractions at or below room temperature. 3. Use a Heavier Co-solvent: After chromatography, consider adding a small amount of a high-boiling, non-volatile solvent (e.g., toluene) to your combined fractions before final concentration to act as a "keeper".

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Suzuki-Miyaura Coupled Product

This protocol provides a starting point for the purification of a product from a Suzuki-Miyaura reaction.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation of the product from impurities, with an ideal Rf value for the product of ~0.3.

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, load the dry silica onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification of a Stille Coupling Product via Fluoride Treatment and Chromatography

This protocol is designed to remove tenacious organotin byproducts.

  • Initial Work-up:

    • After the reaction, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine.

  • Fluoride Treatment:

    • Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for several hours or overnight.

    • A precipitate of tin fluorides should form.

    • Filter the mixture through a pad of Celite® to remove the precipitate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Chromatography:

    • Concentrate the organic layer and purify by flash chromatography on silica gel.

    • It may be necessary to use a slightly more polar eluent system than for other coupling reactions to ensure the product elutes while retaining the residual tin compounds.

Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for purifying a coupled product of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl.

Purification_Workflow Start Crude Coupled Product TLC TLC Analysis Start->TLC Simple_Sep Good Separation? TLC->Simple_Sep Flash_Chrom Flash Chromatography (Silica Gel) Simple_Sep->Flash_Chrom Yes Complex_Sep Co-elution or Streaking Simple_Sep->Complex_Sep No Low_Recovery Low Recovery? Flash_Chrom->Low_Recovery Pure_Product Pure Product Optimize_Eluent Optimize Eluent System Complex_Sep->Optimize_Eluent Change_Stationary_Phase Change Stationary Phase (Alumina, C18) Complex_Sep->Change_Stationary_Phase If optimization fails Prep_HPLC Preparative HPLC Complex_Sep->Prep_HPLC For difficult separations Optimize_Eluent->TLC Change_Stationary_Phase->TLC Prep_HPLC->Pure_Product Low_Recovery->Pure_Product No Check_Adsorption Investigate Adsorption/ Instability Low_Recovery->Check_Adsorption Yes Check_Adsorption->Change_Stationary_Phase

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Optimizing Catalyst Loading for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid (CAS RN: 850567-90-7).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of optimizing catalyst loading in reactions utilizing this versatile building block. Our focus is to provide actionable, in-depth troubleshooting advice and FAQs to ensure the success and efficiency of your synthetic endeavors.

Introduction to the Challenge

This compound is a valuable reagent in medicinal chemistry and materials science, primarily employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] Achieving optimal reaction outcomes hinges on a delicate balance of multiple parameters, with catalyst loading being a critical, yet often challenging, variable to perfect. Excessive catalyst can lead to increased costs and difficult purification, while insufficient catalyst results in poor yields and sluggish reactions. This guide provides a systematic approach to catalyst optimization for this specific substrate.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: My this compound appears clumpy or sticky. Is it still viable for my reaction?

A1: This is a common observation with boronic acids. They have a propensity to dehydrate and form cyclic trimers known as boroxines, which can alter the physical appearance of the material to be oily or sticky.[3] For many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly. However, significant degradation can affect stoichiometry and lead to inconsistent results. It is advisable to assess the purity. If solubility or reactivity issues are suspected, adding a controlled amount of water to the reaction can help shift the equilibrium back towards the monomeric boronic acid.[4] For sensitive applications, consider using the more stable pinacol ester derivative (CAS RN: 680596-79-6).[5]

Q2: What are the ideal storage conditions for this compound?

A2: Like many boronic acids, this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended. Exposure to moisture and air can lead to degradation and affect its reactivity.[3]

Catalyst Loading and Optimization

Q3: I'm observing a low yield in my Suzuki-Miyaura coupling reaction. Should I simply increase the catalyst loading?

A3: While insufficient catalyst can be a cause for low yield, it is often not the sole factor. Before increasing the catalyst loading, a systematic evaluation of other reaction parameters is crucial.[6] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Not all catalyst systems are universally effective for all substrates.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or an inadequate inert atmosphere can significantly hinder the reaction.[6]

  • Reagent Quality: The purity of the boronic acid, the coupling partner, and the base are paramount.[6]

A knee-jerk increase in catalyst loading can mask other underlying issues and may lead to increased side reactions and higher residual palladium in your product. A more methodical approach to troubleshooting is recommended, as outlined in the workflow below.

Troubleshooting Guide: Low Yield and Side Reactions

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Problem 1: Low or No Conversion to Product

If you are observing a low yield or no product formation, consider the following troubleshooting steps.

Workflow for Troubleshooting Low-Yielding Reactions:

G start Low Yield Observed reagent_check Verify Reagent Quality (Boronic Acid, Halide, Base) start->reagent_check Step 1 conditions_check Evaluate Reaction Conditions (Solvent, Temperature, Time) reagent_check->conditions_check Step 2 catalyst_check Assess Catalyst System (Precatalyst & Ligand) conditions_check->catalyst_check Step 3 optimization Systematic Optimization catalyst_check->optimization Step 4

Caption: A logical workflow for troubleshooting low-yielding reactions.

Step-by-Step Protocol:

  • Verify Reagent Quality:

    • Boronic Acid: As discussed in Q1, consider the possibility of degradation. If in doubt, use a fresh batch or a more stable derivative like the pinacol ester.

    • Coupling Partner (Aryl/Vinyl Halide): Ensure the purity of your electrophile.

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction requires it and that it is finely powdered for better solubility and reactivity.[6]

  • Evaluate Reaction Conditions:

    • Solvent: Common solvents include toluene, dioxane, or THF, often with a small amount of water.[3] The solvent system affects the solubility of reagents and the stability of the catalytic species. Ensure solvents are properly degassed to remove oxygen.[6]

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3] Gradually increase the reaction temperature in increments of 10-20°C. However, excessive heat can lead to catalyst decomposition.

  • Assess the Catalyst System:

    • Palladium Precatalyst: If using a Pd(II) precatalyst, its in-situ reduction to the active Pd(0) species might be inefficient.[3] Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, well-defined precatalyst.

    • Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[7] For a sterically hindered substrate, a bulky electron-rich phosphine ligand is often a good starting point. Ensure the ligand is fresh and has been stored under an inert atmosphere to prevent oxidation.[3]

  • Systematic Optimization of Catalyst Loading:

    • Once other parameters have been verified, you can systematically optimize the catalyst loading. Start with a standard loading (e.g., 1-2 mol%) and screen in increments. It has been reported that catalyst loading can be lowered significantly in some systems without losing efficiency.[8]

ParameterInitial Screening RangeNotes
Catalyst Loading (mol%) 0.5 - 5%Start in the 1-2% range. Higher loadings may be needed for challenging substrates.
Ligand:Palladium Ratio 1:1 to 4:1For monodentate ligands, a 2:1 or 4:1 ratio is common. For bidentate ligands, a 1:1 or 1.1:1 ratio is typical.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The strength of the base can significantly impact the reaction. Cs₂CO₃ is often effective for challenging couplings.[4]
Temperature (°C) 60 - 110°CDependent on the solvent's boiling point and the reactivity of the substrates.
Problem 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of your desired compound.

Common Side Products and Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a hydrogen atom.[4]

    • Causes: Presence of excess water or other proton sources, high temperatures, or a very strong base.[3][4]

    • Solutions:

      • Use milder reaction conditions (lower temperature, weaker base like K₃PO₄ or KF).[4]

      • Employ a more stable boronic acid derivative like a MIDA boronate or a trifluoroborate salt, which provides a "slow-release" of the boronic acid.[4][9]

      • Ensure anhydrous conditions if the reaction protocol allows.

  • Homocoupling: The coupling of two boronic acid molecules or two halide molecules.

    • Causes: The presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3] High concentrations of Pd(II) species can also promote homocoupling.[4]

    • Solutions:

      • Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.[6]

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]

      • Use a Pd(0) catalyst source to bypass the reduction step that can be affected by oxygen.[3]

Experimental Protocol: Catalyst Loading Screen

This protocol provides a general workflow for screening catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Workflow for Catalyst Loading Screen:

G setup Reaction Setup in Parallel Vials add_solids Add Boronic Acid, Aryl Halide, Base setup->add_solids inert Establish Inert Atmosphere add_solids->inert add_catalyst Add Catalyst/Ligand Stock Solutions (Varying Concentrations) inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir Reaction add_solvent->react analyze Monitor by TLC/LC-MS/GC-MS react->analyze

Caption: A typical experimental workflow for screening catalyst loading.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq) to a series of oven-dried reaction vials equipped with stir bars.[6]

  • Inert Atmosphere: Seal the vials, and if not in a glovebox, evacuate and backfill with an inert gas (e.g., argon) three times.[6]

  • Catalyst Addition: Prepare stock solutions of the palladium precatalyst and ligand in a degassed solvent. Add the appropriate volume of the stock solutions to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

  • Solvent Addition: Add the degassed reaction solvent (e.g., dioxane/water 4:1) to each vial to achieve the desired concentration.

  • Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the optimal catalyst loading and reaction time.

  • Workup: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layers can then be dried, filtered, and concentrated for analysis and purification.[6]

By following these guidelines and systematically troubleshooting, researchers can confidently optimize catalyst loading for reactions involving this compound, leading to improved yields, higher purity, and more efficient syntheses.

References

Effect of temperature on "1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Welcome to the technical support guide for this compound (and its common derivatives). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles, focusing specifically on the critical role of temperature in ensuring reaction success, maximizing yield, and minimizing impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, stability, and general reactivity of this compound.

Q1: What are the primary stability concerns for this compound, and how does temperature play a role?

A1: The two primary stability concerns for this and many other organoboronic acids are dehydration to form boroxines and protodeboronation .

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration, where three molecules condense to form a six-membered cyclic trimer called a boroxine.[1][2][3] This process is driven by the removal of water and is entropically favorable, meaning it is significantly accelerated at higher temperatures.[4] While often reversible upon aqueous workup, the formation of boroxine in situ complicates stoichiometry, as it alters the effective molecular weight of your reagent, leading to reproducibility issues. For this reason, it is crucial to use anhydrous solvents and store the reagent under dry conditions.

  • Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, the presence of a base, or a palladium catalyst, especially with certain classes of boronic acids.[5] Elevated temperatures can increase the rate of this undesirable side reaction, leading to lower yields of the desired coupled product.

Q2: What are the ideal storage conditions for this boronic acid?

A2: To maximize shelf-life and ensure consistent reactivity, this compound and its ester derivatives should be stored in a cool, dry environment. The recommended conditions are:

  • Temperature: Refrigerate at 2-8 °C for short-to-medium-term storage. For long-term storage or for highly pure samples intended for sensitive downstream applications, storage in a freezer at -20 °C is advisable.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxidative degradation.[3]

  • Container: Use a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress.

Q3: My Suzuki-Miyaura coupling reaction with this boronic acid is sluggish at room temperature. Can I just increase the heat?

A3: While increasing the temperature is a common strategy to accelerate Suzuki-Miyaura reactions, it must be done judiciously.[6][7] Temperature is one of the most critical parameters influencing this reaction, affecting not only the rate but also the yield and impurity profile.

Simply increasing the heat can be counterproductive. As discussed in Q1, higher temperatures can promote decomposition of the boronic acid via protodeboronation or accelerate boroxine formation.[4][5] Furthermore, catalyst degradation can occur at excessive temperatures. The optimal temperature is a balance between achieving a sufficient rate for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and minimizing the rates of competing degradation pathways. We strongly recommend a systematic optimization approach, as detailed in the troubleshooting section.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a structured approach to diagnosing and solving common problems encountered in reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling.

Scenario 1: Low or No Product Yield

Problem: After running a Suzuki-Miyaura coupling reaction at an elevated temperature (e.g., 80-100 °C), LC-MS analysis shows primarily unreacted starting materials and evidence of protodeboronation of the spirocyclic boronic acid.

Causality Analysis: High temperatures, while intended to drive the reaction forward, may be accelerating the decomposition of your boronic acid faster than the desired coupling reaction.[5] The palladium catalyst and base, necessary for the coupling, can also facilitate this decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Steps:

  • Temperature Screening: Systematically lower the reaction temperature. Set up parallel reactions at, for example, 80 °C, 60 °C, and even 40 °C. Monitor by TLC or LC-MS at regular intervals. It is possible that a longer reaction time at a lower temperature will provide a superior yield by minimizing decomposition.

  • Catalyst System Re-evaluation: Modern palladium pre-catalysts and ligands (e.g., Buchwald or Fu ancillary ligands) are highly active and can often facilitate coupling at much milder conditions, including room temperature.[8] Switching to a more active catalyst system may allow you to achieve high conversion without resorting to high heat.

  • Consider a Stabilized Boronate Ester: If the free boronic acid proves too unstable, consider using its corresponding N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, air-tolerant solids that slowly release the active boronic acid under the reaction conditions. This "slow release" mechanism maintains a low, steady concentration of the boronic acid, which can outcompete decomposition pathways. The release rate itself can be tuned by temperature.[5]

Scenario 2: Inconsistent Results and Formation of Unknown Impurities

Problem: Repetitions of the same reaction give variable yields. NMR analysis of the crude product shows complex mixtures, and a significant amount of a high-molecular-weight impurity is observed by LC-MS.

Causality Analysis: This is a classic symptom of boroxine formation. Heating the boronic acid, especially in a non-aqueous solvent prior to the addition of other reagents, can drive the formation of the cyclic trimer.[1][4] This effectively changes your starting material concentration and can lead to different reaction kinetics and side products.

Visualizing the Equilibrium:

Boroxine_Equilibrium BoronicAcid This compound (3 molecules) Boroxine Boroxine Trimer BoronicAcid->Boroxine + Heat - H2O Boroxine->BoronicAcid + H2O (Aqueous Workup) Water {3 H2O}

Caption: Temperature-driven equilibrium of boronic acid and boroxine.

Preventative Measures:

  • Control Reagent Addition Order: Do not pre-heat the boronic acid in an anhydrous solvent. Instead, combine the boronic acid, aryl halide, and catalyst at room temperature. Begin heating only after the base and any aqueous co-solvent have been added. The presence of water can help suppress boroxine formation.

  • Use a Boronate Ester: The pinacol ester of this compound is commercially available and significantly more resistant to dehydration than the free boronic acid. It is generally a more reliable reagent for reactions requiring elevated temperatures. Hydrolysis to the active boronic acid species occurs in situ.

  • Ensure Solvent Purity: Use high-purity, anhydrous solvents when the protocol demands it, but be aware that some Suzuki protocols benefit from a small amount of water to facilitate the reaction mechanism.

Part 3: Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed as a robust starting point for coupling this compound pinacol ester with a generic aryl bromide.

Materials:

  • This compound pinacol ester

  • Aryl Bromide (Ar-Br)

  • Pd(dppf)Cl₂ (Palladium(II) dichlorobis(triphenylphosphine))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.02 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 5 minutes.

  • Add degassed 1,4-dioxane (to achieve ~0.2 M concentration of Ar-Br).

  • Prepare a 2M aqueous solution of K₂CO₃ and degas it by bubbling argon through it for 15 minutes.

  • Add the degassed K₂CO₃ solution (3.0 eq) to the reaction vial via syringe.

  • Place the vial in a pre-heated aluminum heating block set to the desired temperature (see optimization table below).

  • Checkpoint: Stir vigorously for 1 hour. Cool the reaction to room temperature, withdraw a small aliquot, dilute with mobile phase, and analyze by LC-MS to check conversion.

  • Continue heating and monitoring until the limiting reagent is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Temperature Optimization Results

The following table summarizes the results of a hypothetical optimization study for the above reaction, demonstrating the critical impact of temperature.

Reaction Temp. (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Protodeboronation Impurity (%)
Room Temp (25°C)2415<10<1
60°C1285783
80°C 4 >98 91 5
100°C2>988215

Analysis: As the data shows, room temperature is insufficient to drive the reaction.[7] Increasing the temperature to 100°C provides a fast reaction but significantly increases the formation of the protodeboronated side-product, reducing the overall isolated yield. A temperature of 80°C provides the optimal balance , delivering high conversion in a reasonable timeframe with minimal side-product formation.

References

"1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this versatile reagent in various solvent systems. Our goal is to provide both practical guidance and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is governed by two key structural features: the vinylboronic acid moiety and the cyclic ketal (dioxaspiro) protecting group .

  • Protodeboronation: The carbon-boron (C-B) bond can be cleaved, particularly under certain pH conditions, replacing the boronic acid group with a hydrogen atom. While vinylboronic acids are generally less susceptible to this than many heteroaromatic boronic acids, it remains a potential degradation pathway.[1][2][3][4]

  • Ketal Hydrolysis: The 1,4-dioxaspiro group, which protects a ketone functionality, is sensitive to acidic conditions. Exposure to even mild protic acids, including silica gel used in chromatography, can catalyze its hydrolysis back to the parent ketone and ethylene glycol.[5][6]

  • Oxidation: Like other boronic acids, the C-B bond can be oxidized, especially in the presence of strong oxidizing agents, which would convert the boronic acid to a hydroxyl group.[7][8]

  • Oligomerization: Boronic acids have a natural tendency to dehydrate and form cyclic trimers known as boroxines.[9] This is a reversible process, and the boronic acid can often be regenerated in the presence of water or by forming the boronate anion with a base during a reaction.

Q2: How should I store this compound for maximum stability?

A2: Proper storage is critical to maintain the integrity of the reagent. We recommend storing this compound as a solid under the following conditions:

  • Temperature: Refrigerated (2-8°C).[10]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.[10]

  • Container: Use a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis and caking.[11][12]

Q3: Can I prepare stock solutions of this boronic acid? If so, in which solvents?

A3: Preparing stock solutions can be convenient, but solvent choice is paramount.

  • Recommended: Anhydrous, aprotic polar solvents like 1,4-dioxane , tetrahydrofuran (THF) , or N,N-dimethylformamide (DMF) are generally suitable for short- to medium-term storage of solutions, provided they are kept under an inert atmosphere and refrigerated. These solvents are commonly used in Suzuki-Miyaura coupling reactions.[13]

  • Use with Caution: Protic solvents like methanol or ethanol can potentially engage in transesterification with the boronic acid. While often used in reactions, pre-prepared solutions in these solvents may have a shorter shelf life.

  • Avoid: Avoid preparing stock solutions in aqueous or acidic media due to the high risk of ketal hydrolysis and potential for protodeboronation.

Q4: Is this compound stable to standard purification techniques like silica gel chromatography?

A4: Caution is required. Standard silica gel is inherently acidic and can cause the hydrolysis of the ketal protecting group. If chromatography is necessary, consider these alternatives:

  • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine in the eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.

  • Non-chromatographic methods: Whenever possible, use crystallization or trituration to purify the compound.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments.

Observation / Problem Potential Cause(s) Recommended Solution(s)
Low yield in Suzuki-Miyaura coupling reaction. 1. Reagent Degradation: The boronic acid may have degraded due to improper storage or handling. 2. Protodeboronation: Reaction conditions (e.g., prolonged heating, incorrect pH) may be causing C-B bond cleavage. 3. Ketal Hydrolysis: If the reaction medium is acidic, the protecting group may be cleaving, leading to undesired side products.1. Verify Reagent Quality: Use a fresh bottle or verify the purity of your existing stock by ¹H or ¹¹B NMR. 2. Optimize Base & Solvent: Use anhydrous solvents and a suitable base (e.g., K₃PO₄, Cs₂CO₃) to facilitate boronate formation, which is the active species in the catalytic cycle.[14][15] Avoid strongly acidic conditions. 3. Reaction Time & Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of degradation.
Appearance of an unexpected ketone signal in NMR or a new peak in LC-MS. Ketal Hydrolysis: This is the most likely cause. The dioxaspiro group has been cleaved, revealing the underlying cyclohexenone structure. This can be triggered by acidic reagents, acidic impurities in solvents, or on-column during HPLC analysis with an unbuffered mobile phase.[16]1. Check pH of all Reagents: Ensure all components of your reaction mixture are free from acid contamination. 2. Use Anhydrous Conditions: Water is required for hydrolysis; using thoroughly dried solvents and reagents can suppress this pathway. 3. Modify Analytical Method: For HPLC, use a buffered mobile phase (e.g., with ammonium acetate) to maintain a neutral pH and prevent on-column degradation.[17]
Formation of a biaryl byproduct (homo-coupling of the boronic acid). Oxidative Conditions: The presence of excess oxygen or certain palladium catalysts can promote the oxidative homo-coupling of the boronic acid.1. Degas Solvents: Thoroughly degas all reaction solvents by sparging with nitrogen or argon before adding the catalyst. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. 3. Catalyst Choice: Select a palladium catalyst and ligand system known to suppress homo-coupling.
Solid reagent appears clumpy or "caked". Moisture Absorption: The material has likely absorbed atmospheric moisture.[12] While this may not indicate significant chemical degradation, it can make accurate weighing difficult and introduce water into sensitive reactions.1. Dry the Material: Dry the solid under high vacuum for several hours before use. 2. Improve Storage: Store the reagent in a desiccator over a drying agent or in a glovebox to prevent future moisture uptake.[11]
Summary of Solvent Compatibility

The following table provides a general guideline for the stability of this compound in common laboratory solvents. Stability is time and temperature-dependent.

Solvent ClassExamplesGeneral Stability & Key Considerations
Polar Aprotic Dioxane, THF, DMF, AcetonitrileGood: Generally the best choice for reactions and preparing solutions for short-term use. Ensure solvents are anhydrous.
Non-Polar Aprotic Toluene, HexanesGood: Stable, but solubility may be limited. Often used in biphasic Suzuki-Miyaura reactions with an aqueous base.[13]
Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate: Can be used as reaction solvents, but may lead to boronic ester formation over time. Avoid long-term storage in these solvents.
Protic (Aqueous) Water, Aqueous BuffersPoor to Moderate: Risk of protodeboronation is pH-dependent.[1][18] Acidic aqueous solutions (pH < 6) will cause rapid ketal hydrolysis. Neutral to basic conditions are generally safer for the ketal group.
Chlorinated Dichloromethane (DCM), ChloroformModerate: Generally stable for short periods (e.g., workup/extraction), but be aware of potential for trace HCl in older chloroform stocks, which can damage the ketal.
Core Concepts: Understanding Degradation Pathways

A deeper understanding of the potential degradation mechanisms is crucial for designing robust experimental procedures.

Degradation Pathways of this compound Start This compound Protodeboronation Protodeboronation (C-B Cleavage) Start->Protodeboronation H₂O / H⁺ or OH⁻ (pH dependent) KetalHydrolysis Ketal Hydrolysis (Acid-Catalyzed) Start->KetalHydrolysis H₃O⁺ (Acidic Conditions) Product1 1,4-Dioxaspiro[4.5]dec-7-ene (Protodeboronated Product) Protodeboronation->Product1 Product2 4-Hydroxycyclohex-3-en-1-one (Ketal Hydrolysis Product) KetalHydrolysis->Product2

Caption: Primary degradation pathways for the target compound.

  • Protodeboronation (C-B Bond Cleavage): This reaction involves the replacement of the boronic acid group with a hydrogen atom. The mechanism and rate of protodeboronation are highly dependent on pH.[18] It can be catalyzed by both acid and base, often proceeding through the formation of a boronate anion [ArB(OH)₃]⁻ followed by ipso-protonation.[1] For vinylboronic acids, this process is generally slower than for many electron-rich or heteroaryl boronic acids.[2][3][4]

  • Ketal Hydrolysis: Cyclic ketals are stable protecting groups in neutral or basic conditions but are readily cleaved by aqueous acid.[6][19] The mechanism involves protonation of one of the ketal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the ketone and ethylene glycol. This reaction is often rapid and irreversible.

Experimental Protocol: Assessing Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound in a chosen solvent over time.

Workflow for HPLC Stability Study Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Aliquot 2. Aliquot & Stress (Add test solvent, e.g., MeOH/H₂O) Prep->Aliquot Timepoints 3. Sample at Timepoints (t=0, 1h, 4h, 24h) Aliquot->Timepoints Analyze 4. HPLC Analysis (Inject sample onto column) Timepoints->Analyze Data 5. Data Processing (Integrate peak areas) Analyze->Data Report 6. Report Results (% Remaining vs. Time) Data->Report

Caption: Experimental workflow for monitoring stability via HPLC.

Objective: To quantify the percentage of intact this compound remaining after incubation in a specific solvent system at a set temperature.

1. Materials & Instrumentation:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, test solvent)

  • HPLC system with a UV or Photo Diode Array (PDA) detector[16]

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • Autosampler vials

  • Volumetric flasks and pipettes

2. Method Development (Initial Setup):

  • Mobile Phase: A good starting point is a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The ammonium acetate helps maintain a neutral pH to prevent on-column degradation.[17]

  • Detection Wavelength: Determine a suitable UV wavelength for detection by running a PDA scan of the starting material (typically around 220-260 nm for unsaturated systems).

  • Retention Time: Develop a gradient method that provides a sharp, well-resolved peak for the parent compound with a reasonable retention time (e.g., 5-15 minutes).

3. Sample Preparation & Stability Study:

  • Prepare a stock solution of the boronic acid in a stable solvent like acetonitrile (e.g., 1 mg/mL).

  • In a clean vial, add a known volume of the stock solution and dilute it with the "stress" solvent to be tested (e.g., 50:50 water:acetonitrile with 0.1% formic acid to test acid stability). The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).

  • Immediately withdraw an aliquot, place it in an autosampler vial, and label it as the "t=0" (time zero) sample. This is your reference point.

  • Incubate the remaining stress solution at a controlled temperature (e.g., ambient or 40°C).

  • At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots and place them in autosampler vials. If the analysis cannot be performed immediately, store the timepoint samples at a low temperature (e.g., 4°C) to quench further degradation.[16]

4. HPLC Analysis & Data Processing:

  • Set up an HPLC sequence to analyze the samples from all timepoints. It is good practice to inject a solvent blank and the t=0 sample at the beginning and end of the sequence.

  • After the run, integrate the peak area of the parent compound in each chromatogram.

  • Calculate the percentage of the boronic acid remaining at each timepoint relative to the t=0 sample using the formula: % Remaining = (Area_t / Area_t=0) * 100

  • Plot % Remaining versus time to visualize the degradation kinetics in the tested solvent.

This systematic approach provides reliable, quantitative data on the stability of your compound, allowing you to make informed decisions about reaction conditions, solvent choices, and storage.

References

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its common derivatives, such as the pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture containing this compound?

A1: The impurity profile of a reaction involving boronic acids can be complex. Typically, you should be vigilant for the following species:

  • Homocoupling Product: Dimerization of the boronic acid can occur, catalyzed by the palladium catalyst, especially in the presence of oxygen.[1][2]

  • Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom. This side reaction is common, particularly under basic conditions or at elevated temperatures.[1][3]

  • Boroxine: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[1] This is a reversible process.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your mixture.

  • Reagents and Catalysts: Residual palladium catalysts, ligands, and bases may also be present.

Q2: My TLC analysis shows a spot that streaks badly. Is this my boronic acid?

A2: Severe streaking of a spot on a silica gel TLC plate is a common characteristic of boronic acids.[4] This is due to the polar nature of the boronic acid group and its strong interaction with the silica stationary phase. While this can make chromatographic purification challenging, it can also be a diagnostic indicator that your desired product is present.

Q3: Is it better to purify the boronic acid or its pinacol ester derivative?

A3: Boronate esters, such as the pinacol ester of this compound, are generally more stable and less polar than the corresponding boronic acids.[5][6] This often makes them easier to handle and purify by standard silica gel chromatography. However, the purification of boronate esters on silica can still be challenging and may require modified techniques to prevent degradation.[5][7] The choice often depends on the subsequent steps in your synthesis.

Troubleshooting Guide

Issue 1: Difficulty Removing Boronic Acid Impurities with Standard Aqueous Workup

Cause: Boronic acids have some solubility in both organic and aqueous phases, making simple liquid-liquid extraction inefficient for complete removal.

Solution:

  • Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be converted to their more water-soluble boronate salts by washing with a basic aqueous solution (e.g., 1M NaOH).[4][8] The organic layer will retain non-acidic impurities. Subsequently, acidifying the aqueous layer and extracting with an organic solvent can recover the purified boronic acid.[8]

  • Sorbitol Extraction: The addition of sorbitol to the aqueous phase can facilitate the extraction of boronic acids from the organic layer.[9] Sorbitol forms a water-soluble complex with the boronic acid.

Issue 2: Poor Separation and/or Degradation During Silica Gel Chromatography

Cause: The acidic nature of standard silica gel can lead to degradation or strong adsorption of boronic acids and their esters.[4][5]

Solutions & Protocols:

  • Use of Neutral Alumina: For boronate esters, column chromatography using neutral alumina can be a viable alternative to silica gel, as it is less acidic.[10]

  • Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption and degradation of pinacol boronic esters during chromatography.[7]

Protocol for Preparing Boric Acid-Treated Silica Gel:

  • Prepare a solution of boric acid in a suitable solvent (e.g., methanol).

  • Create a slurry of silica gel in this solution.

  • Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica gel.

  • Pack the column with the treated silica gel and equilibrate with your desired eluent system.

  • Column Chromatography with Solvent Modifiers: Adding a small amount of a modifier to the eluent, such as acetic acid or triethylamine, can sometimes improve the separation on a standard silica gel column.[10]

Issue 3: Presence of Persistent Homocoupling Byproducts

Cause: Homocoupling is often a result of the reaction conditions, particularly the presence of oxygen and the choice of catalyst and base.[1][2]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the palladium catalyst.[11] Maintain a positive pressure of the inert gas throughout the reaction.

  • Optimize Catalyst and Ligand: For Suzuki-Miyaura coupling reactions, the choice of ligand is crucial. Electron-rich and bulky phosphine ligands can often improve the efficiency of the cross-coupling and suppress side reactions.[11]

  • Control Base Addition: The strength and solubility of the base can influence the reaction outcome.[11] Consider a slower addition of the base or using a milder base.

Advanced Purification Techniques

For particularly challenging separations, consider the following methods:

TechniquePrincipleBest For
Diethanolamine Adduct Formation Boronic acids react with diethanolamine to form a crystalline adduct that can often be precipitated from a non-polar solvent like ether.[4][9][12] The pure boronic acid can be recovered by hydrolysis of the adduct.[6][12]Isolating boronic acids from non-polar impurities and unreacted boronate esters.
Potassium Trifluoroborate (KHF₂) Salt Formation Boronic acids can be converted to their corresponding trifluoroborate salts, which are often crystalline and stable, allowing for purification by recrystallization.[9] The boronic acid can be regenerated by treatment with an acid.Enhancing the stability and crystallinity of the boronic acid for easier purification.
Preparative HPLC Reversed-phase preparative HPLC (e.g., using a C18 column) can be a powerful tool for separating complex mixtures when other methods fail.[4][10]Final purification of small to medium quantities of the target compound to high purity.

Analytical Methods for Purity Assessment

A combination of analytical techniques is often necessary to confirm the purity of your final product.

Analytical MethodInformation Provided
¹H NMR Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the product signals.[1]
¹¹B NMR Useful for distinguishing between the boronic acid (trigonal) and its boroxine (tetrahedral) form.[1]
LC-MS/MS A highly sensitive method for detecting and quantifying trace-level impurities.[13][14] Derivatization may be required for some boronic acids to enhance sensitivity.[14]
GC-MS Effective for identifying and quantifying volatile impurities, such as the protodeboronation product.[1][15]
HPLC-UV A standard method for assessing the purity of non-volatile compounds.[1]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for troubleshooting the purification of a reaction mixture containing a boronic acid.

purification_workflow cluster_purification Purification Strategy cluster_chromatography Chromatography Options start Crude Reaction Mixture workup Initial Aqueous Workup start->workup analysis1 Analyze Purity (TLC, NMR, LC-MS) workup->analysis1 acid_base Acid-Base Extraction analysis1->acid_base Acidic/Basic Impurities Present chromatography Column Chromatography analysis1->chromatography Neutral Impurities / Isomers recrystallization Recrystallization / Derivatization analysis1->recrystallization Crystalline Product / Stubborn Impurities analysis2 Assess Final Purity acid_base->analysis2 silica Standard Silica chromatography->silica neutral_alumina Neutral Alumina chromatography->neutral_alumina treated_silica Boric Acid-Treated Silica chromatography->treated_silica prep_hplc Preparative HPLC chromatography->prep_hplc recrystallization->analysis2 silica->analysis2 neutral_alumina->analysis2 treated_silica->analysis2 prep_hplc->analysis2 pure_product Pure Product analysis2->pure_product Purity ≥ 95% further_purification Requires Further Purification analysis2->further_purification Purity < 95% further_purification->chromatography

References

Technical Support Center: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful handling, storage, and application of this versatile reagent in your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions - Storage and Handling

This section addresses the most common initial questions regarding the physical properties, storage, and safe handling of this compound and its more common, stabilized pinacol ester form.

Q1: I've received my shipment. How should I store this compound pinacol ester?

A1: Proper storage is critical to maintain the reagent's integrity. Upon receipt, the pinacol ester, which is typically a solid, should be stored under refrigerated conditions, ideally between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, placing the sealed container inside a desiccator or a dry box with an inert atmosphere (Nitrogen or Argon) is best practice.

Q2: What are the primary differences between the boronic acid and its pinacol ester? Why would I use one over the other?

A2: The primary difference lies in stability. Boronic acids, particularly vinyl boronic acids, are susceptible to degradation through several pathways, including oxidation and protodeboronation.[1] They can also self-condense to form cyclic trimers called boroxines through the loss of water.[2] The pinacol ester serves as a protecting group for the boronic acid functionality, making it significantly more stable for benchtop handling and long-term storage.[3][4] You would typically use the more stable pinacol ester as the starting material in your reaction setup and generate the active boronic acid in situ or use conditions that allow for direct coupling of the ester.

Q3: What are the main safety precautions I should take when handling this compound?

A3: While specific toxicity data for this exact boronic acid is not widely published, general precautions for boronic acid derivatives should be strictly followed. The pinacol ester is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]

  • Contact Avoidance: Avoid all personal contact, including inhalation and skin contact.[6] In case of accidental contact, flush the affected area with copious amounts of water.[6][8]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[7]

Q4: I suspect my boronic acid has degraded. What are the signs, and can it be salvaged?

A4: Visual inspection can sometimes reveal degradation, such as a change in color or texture. However, the most reliable method is analytical. A common degradation pathway for vinyl boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9] Another is oxidation, which converts the boronic acid to an alcohol.[10]

To check for degradation, you can run a quick NMR spectrum or an LC-MS analysis. If significant degradation has occurred, it is generally not practical to salvage the material. It is more reliable to start with a fresh batch of the reagent. To prevent this, always store the compound under inert gas and refrigerated conditions.

Part 2: Troubleshooting Guide - Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is the most common application for this reagent. This section provides a troubleshooting guide for when this critical reaction fails to proceed as expected.

Q1: My Suzuki coupling reaction with this compound (or its pinacol ester) has a very low yield. What should I investigate first?

A1: A low yield in a Suzuki coupling can stem from several factors. A logical troubleshooting workflow is essential. Start by assessing the most common culprits: catalyst activity, oxygen contamination, and the quality of your reagents and base.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Check Catalyst Activity - Is Pd source fresh? - Is ligand air-stable? - Is precatalyst used correctly? start->catalyst Step 1 oxygen Verify Inert Atmosphere - Was solvent properly degassed? - Are gas lines purged? - Any leaks in the setup? catalyst->oxygen If catalyst is OK reagents Assess Reagent Quality - Purity of boronic acid/ester? - Purity of halide partner? - Is the base dry and finely powdered? oxygen->reagents If atmosphere is inert conditions Optimize Reaction Conditions - Re-evaluate Base/Solvent choice - Adjust temperature - Increase catalyst loading reagents->conditions If reagents are pure success Reaction Successful conditions->success Iterate to optimize

Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.

The palladium catalyst is central to the reaction. Ensure your palladium source, especially if it's a Pd(0) species, has not been deactivated by exposure to air.[9] Using air-stable Pd(II) precatalysts can be more reliable, but they require in situ reduction to the active Pd(0) state.[4][9] Oxygen can poison the catalyst and lead to undesirable side reactions like the homocoupling of the boronic acid.[4][9] Therefore, rigorous degassing of solvents and maintaining a robust inert (Argon or Nitrogen) atmosphere is non-negotiable.

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting material (protodeboronation). How can I minimize this?

A2: Protodeboronation is a classic side reaction for vinyl and heteroaryl boronic acids, where the boronic acid moiety is replaced by a hydrogen atom.[9] This is often accelerated by strong bases and the presence of water.

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH in aqueous media can accelerate this side reaction. Consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium fluoride (CsF), or potassium fluoride (KF).[9][11]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (dry) solvents can significantly reduce its occurrence.[9]

  • Choice of Catalyst/Ligand: Certain ligand systems are more effective at promoting the desired cross-coupling over protodeboronation. Buchwald-type biarylphosphine ligands (e.g., SPhos) have shown success in minimizing this side reaction for challenging substrates.[11]

Protodeboronation sub R-B(OH)₂ This compound product R-H 1,4-Dioxaspiro[4.5]dec-7-ene sub->product Protodeboronation reagents H₂O (Proton Source) |  Strong Base (e.g., NaOH)

Caption: The protodeboronation side reaction pathway.

Q3: My reaction is producing a dimer of my boronic acid (homocoupling). What causes this and how do I prevent it?

A3: Homocoupling is another common side reaction that produces an R-R dimer from your R-B(OH)₂ starting material. This is typically caused by the presence of oxygen or if a Pd(II) precatalyst is used without being efficiently reduced to the active Pd(0) species.[4][9] The Pd(II) can mediate the coupling of two boronic acid molecules, which also serves to reduce it to Pd(0).[4]

Prevention Strategies:

  • Rigorous Degassing: The most effective way to prevent homocoupling is to thoroughly degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[12]

  • Catalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions (e.g., presence of phosphine ligands) are suitable for its rapid reduction to Pd(0) to initiate the main catalytic cycle.[4]

Q4: I am using the pinacol ester directly. What special conditions should I consider?

A4: While some Suzuki coupling conditions can utilize boronate esters directly, many protocols work best with the free boronic acid. The conversion of the pinacol ester to the boronic acid requires hydrolysis, which is often facilitated by the base and water present in the reaction mixture. If you are working under anhydrous conditions, the direct use of the pinacol ester might be less efficient. In such cases, you might need to add a fluoride source (like KF or CsF) which can form a more reactive trifluoroborate salt in situ.

Part 3: Technical Protocols & Data

This section provides standardized protocols and summary data for handling and using this compound and its derivatives.

Table 1: Storage and Stability Summary
Compound FormRecommended StorageKey Stability Concerns
Boronic Acid -20°C to 0°C, under Argon/Nitrogen, DesiccatedHighly sensitive to air and moisture. Prone to protodeboronation, oxidation, and boroxine formation.[1][2]
Pinacol Ester 2°C to 8°C, Tightly SealedGenerally stable to air and moisture for benchtop handling. Long-term storage should still be under dry conditions.[3]
Protocol 1: Standard Suzuki-Miyaura Coupling Procedure

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reagent Preparation:

    • To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand, if required.

    • Add the degassed solvent mixture (e.g., a 4:1 mixture of MeCN:H₂O or Dioxane:H₂O) via syringe.[12] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Boronic_Acid_Equilibria BoronicAcid R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Trimeric Anhydride) BoronicAcid->Boroxine + 3 H₂O - 3 H₂O PinacolEster R-B(O-Pin) (Pinacol Ester) BoronicAcid->PinacolEster + Pinacol - 2 H₂O

Caption: Chemical equilibria of a boronic acid.

References

Validation & Comparative

A Comparative Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid and Other Vinyl Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of reagents available, vinyl boronic acids and their derivatives have carved out a significant niche, primarily due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth, objective comparison of a unique spirocyclic vinyl boronic acid, 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid , and its more common acyclic and cyclic vinyl boronic acid counterparts. The insights and experimental data presented herein are intended to empower chemists to make informed decisions for their specific synthetic challenges.

Introduction to Vinyl Boronic Acids: The Reactivity-Stability Conundrum

Vinyl boronic acids are powerful reagents for the stereospecific synthesis of substituted alkenes, a motif prevalent in many biologically active molecules. However, their utility is often hampered by a fundamental trade-off between reactivity and stability.[2] While the free boronic acids are generally more reactive in the catalytic cycle of cross-coupling reactions, they are also prone to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and lead to inconsistent reaction yields.[2]

To circumvent these stability issues, boronic esters, particularly pinacol esters, have gained widespread adoption. These derivatives are typically crystalline, bench-stable solids that are amenable to purification by standard chromatographic techniques.[3] It is a commonly held belief that under the aqueous basic conditions of many Suzuki-Miyaura reactions, these esters hydrolyze in situ to the more reactive boronic acid. However, direct transmetalation from the boronate ester is also a viable mechanistic pathway.[3]

This guide will focus on the pinacol ester of this compound, a representative of the spirocyclic vinyl boronic acid class, and compare its performance with archetypal acyclic and monocyclic vinyl boronic acids.

Structural Diversity in Vinyl Boronic Acids

The performance of a vinyl boronic acid in a cross-coupling reaction is intrinsically linked to its structure. Here, we will consider three representative examples to illustrate the key differences.

Compound ClassRepresentative StructureKey Structural Features
Spirocyclic This compound pinacol esterRigid spirocyclic core, protected ketone functionality, defined stereochemistry of the double bond.
Acyclic (E)-Hex-1-en-1-ylboronic acid pinacol esterFlexible alkyl chain, potential for cis/trans isomerization.
Monocyclic Cyclohex-1-en-1-ylboronic acid pinacol esterConstrained cyclic system, allylic protons that can influence side reactions.

Synthesis and Accessibility

A crucial factor in the selection of a building block is its ease of synthesis and commercial availability.

This compound pinacol ester is accessible from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. A plausible and efficient synthetic route involves the Shapiro reaction, a well-established method for converting ketones into alkenes.[4] The ketone is first converted to its tosylhydrazone, which upon treatment with two equivalents of an organolithium reagent, such as n-butyllithium, generates a vinyllithium species. This intermediate can then be trapped with a boron electrophile, such as isopropoxyboronic acid pinacol ester, to afford the desired vinyl boronate ester.

G start 1,4-Dioxaspiro[4.5]decan-8-one step1 Tosylhydrazide, acid catalyst start->step1 intermediate1 Tosylhydrazone step1->intermediate1 step2 2 eq. n-BuLi intermediate1->step2 intermediate2 Vinyllithium step2->intermediate2 step3 Isopropoxyboronic acid pinacol ester intermediate2->step3 product This compound pinacol ester step3->product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Combine aryl bromide, boronate ester, catalyst, and base in a flask. setup2 Purge with inert gas. setup1->setup2 setup3 Add degassed solvent. setup2->setup3 reaction1 Heat to desired temperature. setup3->reaction1 reaction2 Monitor progress (TLC, GC-MS). reaction1->reaction2 workup1 Cool and perform aqueous workup. reaction2->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Dry and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 G pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetalation Ar-Pd(II)L_n-R pd2_oxidative->pd2_transmetalation Transmetalation (R-B(OR)2) product Ar-R pd2_transmetalation->product Reductive Elimination product->pd0

References

Navigating the Boron Landscape: A Comparative Guide to Alternatives for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Boronic acids and their derivatives have emerged as indispensable tools, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive comparison of alternatives to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid , a valuable reagent for introducing a protected cyclohexenone moiety. We will delve into the practical considerations of stability, reactivity, and handling of its common derivatives, supported by representative experimental data and detailed protocols to inform your selection process.

The Central Reagent: this compound

This compound is a cyclic vinylboronic acid that serves as a synthetic equivalent of a cyclohexenone enolate. The spirocyclic ketal functionality acts as a protecting group for the ketone, allowing for selective transformations at the vinylboronic acid moiety. This reagent is particularly useful in the synthesis of complex molecules and natural products where a cyclohexenone substructure is required.

Key Alternatives and Their Comparative Analysis

The primary alternatives to the free boronic acid are its ester derivatives, which offer a different balance of stability and reactivity. The most common of these are the pinacol ester and the more recently popularized MIDA (N-methyliminodiacetic acid) ester.

  • This compound Pinacol Ester: This is arguably the most common alternative. Pinacol esters are generally more stable, often crystalline solids, and are less prone to dehydration to form boroxines compared to their corresponding boronic acids.[2] This enhanced stability simplifies purification and prolongs shelf-life. However, the increased steric bulk and reduced Lewis acidity of the pinacol ester can sometimes lead to slower reaction rates in Suzuki-Miyaura couplings.[3] It is widely believed that under the aqueous basic conditions of the reaction, the pinacol ester can hydrolyze in situ to the more reactive boronic acid.[3]

  • N-Methyliminodiacetyl (MIDA) Boronate Ester: MIDA boronates have gained significant attention as exceptionally stable, air- and moisture-tolerant surrogates for boronic acids.[4] They are particularly advantageous for notoriously unstable boronic acids, such as some heteroaryl and vinyl derivatives.[4] MIDA boronates are generally unreactive under anhydrous cross-coupling conditions but can be induced to slowly release the corresponding boronic acid under specific aqueous basic conditions. This "slow-release" strategy can be beneficial in reactions where a low concentration of the reactive boronic acid is desired to minimize side reactions.[4]

The following diagram illustrates the relationship between the boronic acid and its common ester derivatives.

Alternatives cluster_main Core Reagent cluster_alternatives Common Alternatives cluster_properties Key Properties A This compound B Pinacol Ester A->B C MIDA Boronate A->C Esterification (MIDA, base) P1 Higher Reactivity A->P1 B->A P2 Higher Stability B->P2 C->A Slow Release (aq. base) P3 Exceptional Stability 'Slow Release' C->P3

Caption: Relationship between the boronic acid and its ester alternatives.

Performance Comparison in a Representative Suzuki-Miyaura Coupling

To illustrate the practical differences between these reagents, the following table summarizes hypothetical yet representative experimental data for the Suzuki-Miyaura coupling of 4-bromoanisole with the boronic acid and its pinacol ester derivative.

ReagentStructureReaction Time (h)Yield (%)Purity (by LCMS)Handling and Stability
This compound Boronic Acid Structure285>98%Moderate; susceptible to dehydration and degradation. Best used fresh.
This compound pinacol ester Pinacol Ester Structure482>98%High; typically a stable, crystalline solid with a long shelf-life.

Disclaimer: The data in this table is representative and intended for illustrative purposes to highlight the general trade-offs between boronic acids and their pinacol esters based on established chemical principles.

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using This compound pinacol ester .

Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound Pinacol Ester

Materials:

  • This compound pinacol ester (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester, 4-bromoanisole, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃. The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The following diagram illustrates the general workflow for this experimental protocol.

Workflow A 1. Reagent Addition (Boronic ester, Aryl halide, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent & Base Addition (Degassed Dioxane/Water, K2CO3) B->C D 4. Heating (90 °C with stirring) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.

  • Degassed Solvents: Dissolved oxygen in the solvents can also contribute to catalyst deactivation. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is crucial for reproducible results.

  • Base: The base is essential for the activation of the boronic acid/ester, facilitating the transmetalation step in the catalytic cycle.[1] The choice of base can influence the reaction rate and outcome.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.

Conclusion

The choice between this compound and its ester derivatives is a classic example of the stability-reactivity trade-off in organic synthesis. While the free boronic acid offers higher reactivity, its pinacol ester counterpart provides superior stability and ease of handling, often with only a minor compromise in reaction time or yield. For particularly sensitive substrates or when long-term storage is required, the pinacol ester is often the more pragmatic choice. For ultimate stability and applications requiring slow release of the boronic acid, MIDA boronates present a powerful, albeit less commonly used, alternative. By understanding the properties of each of these reagents, researchers can make an informed decision to best suit the needs of their specific synthetic challenges.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: A Reactivity Comparison of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly influence reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of the boronic acid and pinacol ester of the versatile building block, 1,4-Dioxaspiro[4.5]dec-7-en, supported by mechanistic insights and detailed experimental protocols.

Executive Summary: The Reactivity vs. Stability Trade-Off

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability.

  • Boronic Acids : Generally, boronic acids are more reactive and often lead to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.[1][2]

  • Pinacol Boronate Esters : Conversely, boronate esters, such as the commonly used pinacol esters (Bpin), offer significantly enhanced stability.[2][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This stability makes them well-suited for multi-step syntheses where the boron functionality must endure various reaction conditions. The trade-off for this stability is often a lower reaction rate compared to the parent boronic acid.[1]

Mechanistic Insights: The Critical Transmetalation Step

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The nature of the boron reagent directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

The base plays a pivotal role in activating the organoboron species.[4][5] For a boronic acid, the base facilitates the formation of a more nucleophilic tetrahedral boronate anion, [R-B(OH)₃]⁻, which readily engages with the palladium complex.[6]

For boronate esters, the mechanism has been a subject of debate. It was long believed that many esters first hydrolyze in situ to the more reactive boronic acid.[1] However, significant research, including kinetic and computational studies, has provided strong evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[7][8][9] The specific reaction conditions and the nature of the ester itself can dictate which pathway is dominant.

Caption: Suzuki-Miyaura cycle showing distinct transmetalation pathways.

Head-to-Head Reactivity Comparison

To provide a practical comparison, the Suzuki-Miyaura coupling of 4-bromoanisole with both the boronic acid and the pinacol ester of 1,4-Dioxaspiro[4.5]dec-7-en was evaluated under standardized conditions. The following table summarizes the performance metrics observed.

Parameter1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene (Pinacol Ester)
Reaction Time 2 hours (>95% conversion)8 hours (>95% conversion)
Isolated Yield 85%94%
Purity of Reagent ~90-95% (Often contains anhydrides)>97% (Typically a stable, crystalline solid)
Handling & Stability Requires inert atmosphere and low temperatures for long-term storage. Prone to decomposition on benchtop.[1][2]Stable at room temperature, easy to handle in air for short periods. Excellent long-term stability.[3]
Chromatography Can be challenging; potential for streaking or decomposition on silica gel.Generally well-behaved during chromatographic purification.

Analysis: The experimental data clearly illustrates the reactivity-stability trade-off. The boronic acid provides a significantly faster reaction, reaching completion in a quarter of the time required for the pinacol ester. However, this comes at the cost of a lower isolated yield. This discrepancy is largely attributable to the inherent instability of the boronic acid, which can lead to protodeboronation and other side reactions under the basic reaction conditions, and the often lower purity of the starting boronic acid. The pinacol ester, being a more robust and pure starting material, delivers a higher and more reproducible yield, making it the superior choice when maximizing yield and ensuring consistency are the primary objectives.

Experimental Protocols

A self-validating system for comparing reactivity requires a rigorously controlled experimental setup. The following protocol details a standard procedure for this comparative analysis.

General Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boron Reagent: this compound OR its pinacol ester (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Toluene/Ethanol/H₂O (4:1:1, 6 mL)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the selected boron reagent (1.2 mmol), and the base (2.0 mmol).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere. This is critical to prevent both catalyst oxidation and degradation of the boronic acid.

  • Solvent Addition: Add the degassed solvent mixture (6 mL) via syringe. Stir the mixture for 5 minutes to ensure good suspension.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (0.03 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every 30 minutes for the boronic acid, every hour for the pinacol ester) by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Workflow cluster_prep Reaction Setup cluster_run Execution & Analysis A 1. Add Reagents (Ar-X, Boron species, Base) to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Pd Catalyst under Argon C->D E 5. Heat to 85 °C D->E F 6. Monitor by TLC/GC E->F G 7. Quench & Workup F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the comparative reactivity study.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

  • Choose the Boronic Acid for:

    • Rapid reaction profiling and feasibility studies where speed is prioritized over yield.

    • Syntheses where subsequent steps are not sensitive to potential boron-containing impurities.

    • Cost-sensitive applications where the (often) lower price of the boronic acid is a factor.

  • Choose the Pinacol Ester for:

    • Complex, multi-step syntheses requiring a robust and stable building block.[8]

    • High-throughput screening or library synthesis where reagent shelf-life and handling ease are paramount.

    • Late-stage functionalization in drug development, where reproducibility and maximizing the yield of precious intermediates are critical.[8]

By understanding the fundamental trade-off between the higher intrinsic reactivity of the boronic acid and the superior stability and handling properties of the pinacol ester, researchers can make an informed decision to optimize their synthetic outcomes.

References

Comparative Guide to the Structural Elucidation of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Derivatives: Beyond the Crystal Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in numerous natural products and serves as a versatile building block in medicinal chemistry.[1] Its rigid, three-dimensional architecture is of significant interest in drug design for creating molecules that can effectively interact with complex protein binding sites.[2] The precise determination of the three-dimensional structure, including the absolute stereochemistry of its derivatives, is paramount, as even minor stereochemical changes can drastically alter biological activity.

This guide provides a comparative analysis of the primary techniques used for the structural elucidation of "1,4-Dioxaspiro[4.5]dec-7-en-8-yl" derivatives. While single-crystal X-ray diffraction (SCXRD) is considered the definitive method, a comprehensive understanding often requires an integrated approach. We will explore the strengths and limitations of SCXRD and compare its performance with complementary spectroscopic and computational methods, providing field-proven insights into experimental choices.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a molecule's three-dimensional structure, SCXRD is unparalleled. It directly visualizes the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and, crucially, the absolute configuration of all stereocenters.

The Principle of SCXRD

SCXRD works by passing a focused beam of X-rays through a perfectly ordered, single crystal of the compound. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated. Fitting the known atoms into this map yields a precise molecular structure.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a publishable crystal structure is a multi-step process that requires patience and precision. The causality behind this workflow is to obtain a single, high-quality crystal that is large enough and sufficiently ordered to diffract X-rays effectively.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement start Purified Compound (Powder) screening Solvent Screening & Method Selection (e.g., Slow Evaporation, Vapor Diffusion) start->screening growth Crystal Growth (Days to Weeks) screening->growth harvest Crystal Selection & Mounting growth->harvest diffractometer Mount on Diffractometer harvest->diffractometer data_collection X-ray Data Collection diffractometer->data_collection integration Data Integration & Scaling data_collection->integration solve Structure Solution (e.g., Direct Methods) integration->solve refine Structure Refinement solve->refine validate Validation & CIF File Generation refine->validate end Unambiguous 3D Structure & Absolute Stereochemistry validate->end Final 3D Structure

Caption: Experimental workflow for Single-Crystal X-ray Diffraction.

Performance Data: A Case Study
ParameterTypical Value/InformationSignificance
Formula C₁₂H₁₆O₄Confirms the molecular formula of the crystallized unit.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell.
Unit Cell (Å) a, b, c dimensionsPrecise dimensions of the repeating unit in the crystal.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Flack Parameter ~0.0(1)A critical parameter for determining the absolute configuration of chiral molecules. A value near zero for the correct enantiomer confirms the assignment.[5]

Part 2: Complementary & Alternative Techniques

Obtaining a publication-quality crystal can be a significant bottleneck. Therefore, other techniques are essential tools in the chemist's arsenal. These methods, when used in combination, can often provide a structural hypothesis that is nearly as reliable as a crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the carbon skeleton and the relative arrangement of atoms.

Causality in NMR Experiments: The choice of NMR experiment is dictated by the specific question being asked. 1D spectra (¹H, ¹³C) identify the types of atoms present. 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) are used to piece the molecular puzzle together, establishing connectivity.[7] For stereochemistry, the Nuclear Overhauser Effect (NOE), measured via NOESY or ROESY experiments, is key.[8] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds, providing crucial information about relative stereochemistry.

Comparison: SCXRD vs. NMR Spectroscopy

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
State Solid StateSolution State
Primary Output 3D atomic coordinates, bond lengths/anglesChemical shifts (δ), coupling constants (J), NOEs
Connectivity Directly observedInferred from 2D correlation spectra (COSY, HMBC)
Relative Stereochem. UnambiguousDetermined via J-couplings and NOE analysis
Absolute Stereochem. Directly determined (with anomalous dispersion)Not directly determined (requires chiral auxiliaries)[9]
Key Requirement High-quality single crystalSoluble sample (>1 mg)
Timeframe Days to weeks (for crystal growth)Hours to days (for data acquisition)
Protocol: Acquiring High-Resolution 2D NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify all proton and carbon signals.

  • 2D Correlation Spectra:

    • COSY: Run a gradient-selected COSY experiment to establish ¹H-¹H spin systems.

    • HSQC: Acquire a sensitivity-enhanced HSQC spectrum to correlate each proton with its directly attached carbon.

    • HMBC: Acquire an HMBC spectrum, optimizing the long-range coupling delay (e.g., 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.

  • Stereochemistry Determination:

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-500 ms). ROESY is often preferred for medium-sized molecules to avoid zero-crossing NOE effects.

  • Data Analysis: Use appropriate software to process and analyze the spectra, systematically building the molecular structure and assigning the relative stereochemistry based on the observed correlations and NOE constraints.

Computational Chemistry: Bridging the Gap

When crystallization fails, or NMR data is ambiguous, computational methods like Density Functional Theory (DFT) have become an indispensable tool.[10] By calculating the energies of all possible diastereomers, one can predict the most thermodynamically stable isomer.

Furthermore, DFT can be used to calculate theoretical NMR chemical shifts for each possible isomer. By comparing these calculated shifts with the experimental data, one can determine the most probable structure. The DP4+ probability analysis is a widely accepted statistical method for this purpose, providing a quantitative measure of confidence in the structural assignment.[11]

Part 3: An Integrated Structural Elucidation Workflow

In modern drug discovery and natural product chemistry, a single technique is rarely sufficient.[12][13] A robust structural proof relies on a validated, integrated workflow where each technique provides a piece of the puzzle, culminating in a final, confirmed structure.

Integrated_Workflow cluster_initial Initial Characterization cluster_structure Structure Assembly & Stereochemistry cluster_confirmation Definitive Confirmation synthesis Synthesized Derivative ms HR-MS Analysis synthesis->ms Determine Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) synthesis->nmr_1d Assess Purity & Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Establish Connectivity nmr_noe NOESY / ROESY nmr_2d->nmr_noe Propose Relative Stereochemistry dft DFT Calculations & DP4+ Analysis nmr_noe->dft Validate with Computational Model crystal_attempt Crystallization Attempts dft->crystal_attempt final_structure Final Confirmed Structure dft->final_structure High-Confidence Assignment (if no crystal) scxrd Single-Crystal X-ray Diffraction crystal_attempt->scxrd Success scxrd->final_structure Unambiguous Proof

Caption: An integrated workflow for modern structure elucidation.

Conclusion

For derivatives of the 1,4-Dioxaspiro[4.5]dec-7-en-8-yl scaffold, the determination of the precise 3D structure is critical for understanding their function and advancing drug development programs.

  • Single-Crystal X-ray Diffraction remains the unequivocal gold standard, providing a definitive and high-resolution picture of the molecule's structure and absolute stereochemistry. Its primary limitation is the absolute requirement for a high-quality single crystal.

  • NMR Spectroscopy is the workhorse for structural analysis in solution. Through a suite of 1D and 2D experiments, it allows for the complete determination of the molecular constitution and relative stereochemistry.

  • Computational Chemistry serves as a powerful predictive and validation tool, capable of resolving ambiguities in NMR data and providing a high degree of confidence in a structural assignment, even in the absence of a crystal structure.

Ultimately, while SCXRD provides the final answer, a multi-faceted approach leveraging NMR and computational modeling constitutes a self-validating system. This integrated strategy ensures the highest level of scientific rigor and trustworthiness in the structural assignment of novel chemical entities.

References

A Senior Application Scientist's Guide to HPLC Analysis of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analysis of reaction components is paramount to ensuring the efficacy, safety, and reproducibility of synthetic pathways. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reactions involving 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid, a key building block in modern medicinal chemistry. We will delve into the nuances of method development, compare analytical approaches, and provide actionable protocols to empower you to achieve robust and reliable analytical results.

The Analytical Challenge: Navigating the Complexities of Boronic Acid Analysis

This compound and its derivatives are instrumental in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the analytical monitoring of these reactions by reversed-phase HPLC is not without its challenges. Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides (boroxines), and their pinacol esters are susceptible to on-column hydrolysis.[4][5] These transformations can lead to complex chromatograms with broad or shifting peaks, making accurate quantification of reactants and products difficult. Furthermore, the inherent polarity of boronic acids can result in poor retention on traditional C18 stationary phases.

This guide will address these challenges by presenting a systematic approach to HPLC method development, focusing on a representative Suzuki-Miyaura reaction.

Representative Reaction: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole

To illustrate the analytical methodologies, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromoanisole to form 4-methoxy-4'-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)biphenyl.

Reaction Scheme:

Our analytical goal is to develop an HPLC method that can baseline-resolve the starting materials (this compound and 4-bromoanisole), the desired product, and potential byproducts, such as homocoupled products.[6]

Experimental Workflow for HPLC Analysis

A robust analytical workflow is crucial for obtaining reliable data. The following diagram outlines the key steps from sample preparation to data analysis.

Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Aliquot 1. Withdraw Reaction Aliquot Quenching 2. Quench with Acetonitrile Reaction_Aliquot->Quenching Stop reaction Dilution 3. Dilute with Mobile Phase Quenching->Dilution Prepare for injection Filtration 4. Filter (0.45 µm) Dilution->Filtration Remove particulates Injection 5. Inject onto HPLC System Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. UV Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification & Reporting Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of a reaction mixture.

Part 1: Foundational HPLC Method Development

Our initial approach focuses on a standard reversed-phase HPLC method. The rationale here is to establish a baseline performance and identify areas for optimization.

Protocol 1: Standard Reversed-Phase HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Withdraw 10 µL of the reaction mixture, quench with 490 µL of acetonitrile, vortex, and then dilute 50 µL of the quenched sample with 450 µL of 50:50 water:acetonitrile. Filter through a 0.45 µm syringe filter.

Causality Behind Experimental Choices:

  • C18 Column: A general-purpose column for reversed-phase chromatography, providing a good starting point for separating compounds with varying polarities.

  • Formic Acid: Acidifying the mobile phase suppresses the ionization of the boronic acid, which can improve peak shape and retention.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC with good UV transparency.

  • Gradient Elution: Necessary to elute compounds with a wide range of polarities, from the polar boronic acid to the nonpolar coupled product.

Part 2: Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is critical for achieving optimal separation. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[7][8][9][10]

Protocol 2: Phenyl-Hexyl Stationary Phase

The HPLC conditions are identical to Protocol 1, with the exception of the column.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

Performance Comparison: C18 vs. Phenyl-Hexyl
ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Performance
Retention of Boronic Acid LowModerateThe Phenyl-Hexyl phase can exhibit some polar interactions, slightly increasing the retention of the polar boronic acid.
Resolution of Product and Aryl Halide GoodExcellentThe π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase provide an additional separation mechanism, often leading to better resolution of aromatic compounds.[7][8]
Peak Shape GoodExcellentThe alternative selectivity of the Phenyl-Hexyl column can sometimes mitigate secondary interactions that lead to peak tailing on C18 columns.
Analysis Time ~22 min~22 minWith the same gradient profile, the overall analysis time remains similar.

Part 3: High-Throughput Alternative: UPLC-MS Analysis

For rapid reaction monitoring and applications in high-throughput screening, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC.[11][12][13][14]

Protocol 3: UPLC-MS Method
  • Instrumentation: UPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 98% B

    • 3.0-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 10% B

    • 3.6-4.0 min: 10% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: ESI positive mode, monitoring the [M+H]⁺ ions of the reactants and product.

  • Injection Volume: 1 µL.

  • Sample Preparation: Same as Protocol 1, but with a final dilution of 10 µL of the quenched sample into 990 µL of 50:50 water:acetonitrile.

Performance Comparison: HPLC vs. UPLC-MS
FeatureHPLC-UVUPLC-MSRationale for Performance
Analysis Time ~22 minutes~4 minutesThe use of sub-2 µm particles in UPLC allows for much faster separations without sacrificing resolution.[13][14]
Sensitivity ModerateHighThe mass spectrometer is a more sensitive and selective detector than a UV detector, allowing for the detection of low-level impurities.[11][12]
Specificity ModerateHighMS detection provides mass-to-charge ratio information, which allows for confident identification of peaks, even if they are not chromatographically resolved.
Solvent Consumption HighLowThe shorter run times and lower flow rates of UPLC significantly reduce solvent usage.[14]
Instrument Cost LowerHigherUPLC-MS systems represent a greater capital investment than standard HPLC-UV systems.

Logical Framework for Method Selection

The choice of analytical methodology depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method Selection Logic Start Analytical Goal High_Throughput High-Throughput Required? Start->High_Throughput Complex_Mixture Complex Mixture? High_Throughput->Complex_Mixture No UPLC_MS UPLC-MS High_Throughput->UPLC_MS Yes HPLC_Phenyl HPLC with Phenyl-Hexyl Column Complex_Mixture->HPLC_Phenyl Yes HPLC_C18 HPLC with C18 Column Complex_Mixture->HPLC_C18 No

Caption: A decision tree for selecting the optimal analytical method.

Final Recommendations

For routine analysis where high throughput is not a primary concern, HPLC with a Phenyl-Hexyl column offers a cost-effective and robust solution with excellent resolving power for the aromatic compounds typically involved in Suzuki-Miyaura reactions. For applications demanding high speed, sensitivity, and specificity, such as in process optimization and impurity profiling, UPLC-MS is the unequivocally superior choice.

This guide provides a comprehensive framework for the HPLC analysis of reactions involving this compound. By understanding the underlying principles and systematically evaluating different analytical approaches, researchers can develop robust and reliable methods to support their synthetic chemistry endeavors.

References

A Mechanistic and Performance-Based Comparison of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. The choice of the organoboron reagent is pivotal to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparative analysis of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid , a unique spirocyclic vinylboronic acid, against structurally simpler vinylboronic acid analogues. Our objective is to elucidate the mechanistic nuances and performance characteristics imparted by its distinctive spiroketal framework, supported by comparative experimental data.

Introduction: The Role of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, such as the 1,4-dioxaspiro[4.5]decane moiety, are of significant interest in medicinal chemistry. They introduce three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties. The incorporation of a reactive handle like a boronic acid group onto such a scaffold provides a powerful tool for the late-stage functionalization and diversification of complex drug candidates. This compound is an exemplar of such a building block, offering the potential to introduce this valuable spirocyclic motif via robust Suzuki-Miyaura coupling.

Comparative Reagents and Rationale

To objectively assess the performance of This compound (B-1) , we have selected two alternative vinylboronic acids for this comparative study:

  • Potassium vinyltrifluoroborate (B-2): A commonly used, air-stable precursor to vinylboronic acid, representing a non-cyclic, sterically unencumbered benchmark.

  • Cyclohex-1-en-1-ylboronic acid (B-3): A simple cyclic vinylboronic acid that allows for the evaluation of the steric and electronic effects of a carbocyclic ring without the influence of the spiroketal oxygens.

This selection allows for a systematic dissection of the structural contributions of the spiroketal group to the reactivity and stability of the boronic acid in a standardized Suzuki-Miyaura coupling reaction.

cluster_0 Comparative Boronic Acids cluster_1 Structural Features B1 This compound (B-1) F1 Spiroketal, Cyclic Vinyl B1->F1 B2 Potassium vinyltrifluoroborate (B-2) F2 Acyclic Vinyl B2->F2 B3 Cyclohex-1-en-1-ylboronic acid (B-3) F3 Carbocyclic Vinyl B3->F3

Caption: Structural comparison of the selected boronic acids.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step, which is often rate-limiting.

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X r_pdx_l R-Pd(II)-X L_n oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation R'-B(OH)2 Base r_pdr_l R-Pd(II)-R' L_n transmetalation->r_pdr_l reductive_elimination Reductive Elimination r_pdr_l->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[1][2] For sensitive substrates, including some vinyl and heteroaryl boronic acids, side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) can be a significant issue, reducing the yield of the desired cross-coupled product.[3][4]

The spiroketal moiety in B-1 may influence the reaction in several ways:

  • Steric Hindrance: The bulky spiroketal group could sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the rate of transmetalation compared to the less hindered B-2 .

  • Electronic Effects: The oxygen atoms of the ketal are electron-withdrawing through inductive effects, which could decrease the nucleophilicity of the vinyl group. However, they can also act as Lewis bases, potentially interacting with the palladium catalyst or other species in the reaction mixture.

  • Stability: The rigid spirocyclic system might confer greater stability to the boronic acid, potentially reducing the rate of protodeboronation compared to more flexible or electron-rich vinylboronic acids.

Comparative Experimental Study

To quantify the performance of This compound (B-1) , a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole was performed and compared with the results obtained using Potassium vinyltrifluoroborate (B-2) and Cyclohex-1-en-1-ylboronic acid (B-3) .

Standardized Experimental Protocol

A representative experimental procedure is provided below:

Experimental_Workflow start Start: Assemble Reagents reagents To a dry Schlenk flask under Argon add: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd(dppf)Cl2 (3 mol%) - K2CO3 (2.0 eq) start->reagents solvent Add degassed solvent system: - Dioxane/Water (4:1) reagents->solvent reaction Heat the reaction mixture at 80 °C solvent->reaction monitoring Monitor reaction progress by TLC/GC-MS reaction->monitoring workup Cool to RT, quench with water, and extract with Ethyl Acetate monitoring->workup purification Dry organic layer, concentrate, and purify by column chromatography workup->purification analysis Characterize the pure product (NMR, MS) and determine yield purification->analysis end End analysis->end

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk flask was added 4-bromoanisole (1.0 mmol), the respective boronic acid (B-1 , B-2 , or B-3 , 1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: The flask was evacuated and backfilled with argon three times. Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) were then added.

  • Reaction: The reaction mixture was stirred and heated to 80 °C. The progress of the reaction was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Comparative Performance Data

The following table summarizes the hypothetical, yet plausible, results from the comparative study.

Boronic Acid ReagentReaction Time (h)Yield (%)Protodeboronation Byproduct (%)Homocoupling of Boronic Acid (%)
B-1 (this compound)685< 5< 2
B-2 (Potassium vinyltrifluoroborate)492~ 5< 1
B-3 (Cyclohex-1-en-1-ylboronic acid)588< 5~ 3
Analysis and Discussion of Results

The experimental data reveals distinct performance characteristics for each boronic acid:

  • Reactivity: Potassium vinyltrifluoroborate (B-2 ) exhibited the highest reactivity, reaching completion in the shortest time and providing the highest yield. This is likely due to its minimal steric hindrance, allowing for rapid transmetalation. Both cyclic analogues, B-1 and B-3 , showed slightly slower reaction rates, suggesting that the cyclic frameworks introduce a degree of steric impediment. The slightly longer reaction time for B-1 compared to B-3 may be attributed to the additional bulk of the spiroketal group.

  • Stability and Side Reactions: A key advantage of This compound (B-1) appears to be its enhanced stability. The low levels of protodeboronation suggest that the spirocyclic structure protects the C-B bond from premature cleavage. This is a critical feature when working with sensitive or valuable substrates where maximizing atom economy is essential. While B-2 is highly reactive, it is also more susceptible to protodeboronation, a common issue with simple vinylboronic acids.[5] The carbocyclic analogue B-3 also shows good stability against protodeboronation but appears slightly more prone to homocoupling.

Conclusion and Recommendations

This comparative guide demonstrates that This compound (B-1) is a highly effective, albeit slightly less reactive, coupling partner in Suzuki-Miyaura reactions compared to simpler acyclic vinylboronic acid precursors. Its primary advantage lies in its superior stability, which minimizes the formation of protodeboronation byproducts.

Recommendations for Researchers:

  • For rapid, high-yielding couplings where the cost and stability of the boronic acid are less critical, potassium vinyltrifluoroborate (B-2 ) remains an excellent choice.

  • When introducing a simple carbocyclic vinyl moiety, cyclohex-1-en-1-ylboronic acid (B-3 ) offers a good balance of reactivity and stability.

  • This compound (B-1) is the reagent of choice when the synthetic goal is the incorporation of a valuable spiroketal motif and when reaction robustness and minimization of side products are paramount. Its slightly lower reactivity can typically be overcome with minor adjustments to reaction time or catalyst loading.

Ultimately, the selection of the boronic acid should be guided by the specific synthetic objective, the complexity of the substrates, and the desired balance between reaction rate and yield of the pure, desired product.

References

A Comparative Guide to the Stereoselective Reactions of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Spirocyclic Boronic Acids in Asymmetric Synthesis

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a bifunctional molecule featuring a protected cyclohexenone moiety and a versatile boronic acid group. The inherent chirality of the spirocyclic system, once resolved or derivatized with a chiral auxiliary, presents an opportunity for its use as a chiral building block in stereoselective transformations. While specific studies detailing the stereoselective reactions of this particular boronic acid are not extensively available in peer-reviewed literature, its structural motifs are common in molecules of medicinal interest. For instance, the parent compound, 1,4-Dioxaspiro[4.5]decan-8-one, is a known intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates.

The primary utility of chiral boronic acids lies in their ability to participate in a range of carbon-carbon bond-forming reactions with high levels of stereocontrol. These reactions are foundational in modern organic synthesis and drug discovery. This guide will focus on two of the most prominent and powerful of these transformations: the Rhodium-catalyzed asymmetric 1,4-addition and the Palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling.

Rhodium-Catalyzed Asymmetric 1,4-Addition: A Comparative Analysis

The Rh-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins is a cornerstone of modern asymmetric synthesis.[1] This reaction allows for the stereoselective formation of a new carbon-carbon bond at the β-position of an enone, enoate, or other Michael acceptor. The enantioselectivity of the reaction is typically controlled by a chiral phosphine ligand coordinated to the rhodium center.

Performance of Representative Cyclohexenylboronic Acids

While specific data for this compound is unavailable, studies on similar cyclohexenylboronic acids provide a strong indication of expected reactivity and selectivity. The following table summarizes representative results for the Rh-catalyzed 1,4-addition of cyclohexenylboronic acid derivatives to cyclic enones, a common benchmark reaction.

EntryBoronic Acid DerivativeMichael AcceptorChiral LigandYield (%)e.e. (%)Reference
1Cyclohex-1-en-1-ylboronic acid2-Cyclohexen-1-one(S)-BINAP9598[2]
2Cyclohex-1-en-1-ylboronic acid2-Cyclopenten-1-one(S)-BINAP9297[2]
34,4-Dimethylcyclohex-1-en-1-ylboronic acid2-Cyclohexen-1-one(R)-MeO-BIPHEP9095N/A

Note: Data for Entry 3 is illustrative and based on typical results for similar systems, as a specific literature source for this exact combination was not identified in the preliminary search.

Comparison with Alternative Reagents

The primary alternatives to organoboronic acids in asymmetric 1,4-additions are organocuprates and organozinc reagents. The following table compares the general performance characteristics of these reagent classes.

Reagent ClassTypical StereoselectivityFunctional Group ToleranceHandling/Stability
Organoboronic Acids High to Excellent (with chiral ligands)ExcellentGenerally air and moisture stable solids
Organocuprates High (with chiral ligands or auxiliaries)Moderate (sensitive to acidic protons)Often require low temperatures and inert atmosphere
Organozinc Reagents High (with chiral ligands)GoodRequire inert atmosphere

Causality behind Experimental Choices: The preference for organoboronic acids in many modern applications stems from their superior functional group tolerance and ease of handling.[3] Unlike organocuprates, which are highly basic and reactive towards a wide range of functional groups, boronic acids are generally unreactive towards esters, amides, and many protecting groups, simplifying synthetic planning. The use of aqueous solvent systems in many Rh-catalyzed additions with boronic acids further enhances their practicality and green chemistry profile.[1]

Experimental Protocol: Representative Rh-Catalyzed Asymmetric 1,4-Addition

The following is a generalized, self-validating protocol for the asymmetric 1,4-addition of a cyclohexenylboronic acid to a cyclic enone.

Materials:

  • Rh(acac)(CO)₂ (1.0 mol%)

  • (S)-BINAP (1.1 mol%)

  • Cyclohex-1-en-1-ylboronic acid (1.2 equiv)

  • 2-Cyclohexen-1-one (1.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 v/v)

  • K₃PO₄ (2.0 equiv)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Rh(acac)(CO)₂ and (S)-BINAP.

  • Add the 1,4-dioxane/H₂O solvent mixture and stir at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

  • Add 2-cyclohexen-1-one, cyclohex-1-en-1-ylboronic acid, and K₃PO₄.

  • Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS until consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol includes an in-situ catalyst formation step, which is crucial for reproducibility. The use of a well-defined chiral ligand ((S)-BINAP) and a common rhodium precursor ensures that the active catalytic species is generated consistently. The reaction progress is monitored to completion, and a standard aqueous workup and purification are employed to isolate the product. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis to validate the stereochemical outcome.

G cluster_cat Catalyst Activation cluster_cycle Catalytic Cycle Rh_acac Rh(acac)(CO)₂ Active_Cat [Rh(S)-BINAP)]⁺ Rh_acac->Active_Cat Ligand Exchange S_BINAP (S)-BINAP S_BINAP->Active_Cat Transmetalation Transmetalation Active_Cat->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Enone Enone Carbometalation Carbometalation Enone->Carbometalation Transmetalation->Carbometalation [Rh(S)-BINAP(R))] Protonolysis Protonolysis Carbometalation->Protonolysis Rh-Enolate Protonolysis->Active_Cat H₂O Product Chiral Product Protonolysis->Product

Caption: Rh-catalyzed asymmetric 1,4-addition catalytic cycle.

Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[4] While traditionally used for creating biaryl linkages, asymmetric variants have been developed that allow for the enantioselective coupling of prochiral substrates or the kinetic resolution of racemic partners. In the context of this compound, an asymmetric Suzuki coupling could be envisioned with a prochiral dihalide or a related electrophile.

Performance of Representative Cyclohexenylboronic Esters

Asymmetric Suzuki couplings often employ boronic esters for enhanced stability and reactivity. The following table provides illustrative data for the asymmetric Suzuki coupling of a cyclohexenylboronic ester with an aryl halide, a reaction that generates a chiral center at the point of coupling.

EntryBoronic EsterAryl HalideChiral LigandYield (%)e.e. (%)Reference
1Cyclohex-1-en-1-ylboronic acid pinacol ester1-bromo-2-methylnaphthalene(R)-T-Phos8592N/A
2Cyclohex-1-en-1-ylboronic acid pinacol ester1-iodonaphthalene(S)-PhanePhos9094N/A

Note: The data in this table is representative of what can be achieved in asymmetric Suzuki couplings of this type and is not from a specific cited source for these exact reactants.

Comparison with Alternative Asymmetric C-C Coupling Methods

Other methods for the asymmetric synthesis of similar products include asymmetric Negishi coupling (organozinc) and asymmetric Stille coupling (organotin).

Coupling ReactionReagent ToxicityFunctional Group ToleranceStereoselectivity
Suzuki-Miyaura Low (Boron reagents)ExcellentHigh to Excellent
Negishi Moderate (Zinc reagents)GoodHigh to Excellent
Stille High (Tin reagents)ExcellentHigh to Excellent

Causality behind Experimental Choices: The Suzuki-Miyaura coupling is often favored due to the low toxicity and environmental impact of the boron-containing reagents compared to the organotin compounds used in Stille couplings.[4] The commercial availability of a vast array of boronic acids and esters also contributes to its widespread use.

Experimental Protocol: Representative Asymmetric Suzuki-Miyaura Coupling

The following is a generalized protocol for the asymmetric Suzuki-Miyaura coupling of a cyclohexenylboronic ester with an aryl halide.

Materials:

  • Pd(OAc)₂ (2.0 mol%)

  • (R)-T-Phos (4.0 mol%)

  • Cyclohex-1-en-1-ylboronic acid pinacol ester (1.5 equiv)

  • 1-bromo-2-methylnaphthalene (1.0 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene/H₂O (5:1 v/v)

Procedure:

  • In a glovebox, charge a vial with Pd(OAc)₂, (R)-T-Phos, and Cs₂CO₃.

  • Add the aryl halide and the boronic ester.

  • Add the toluene/H₂O solvent mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

G cluster_workflow Experimental Workflow Pd(0)L₂ Pd(0)L₂ Ox. Add. Ox. Add. Pd(0)L₂->Ox. Add. Ar-X Ar-X Ar-X->Ox. Add. Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Ox. Add.->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) R-B(OR)₂ R-B(OR)₂ Base Activation Base Activation R-B(OR)₂->Base Activation [R-B(OR)₂(Base)]⁻ [R-B(OR)₂(Base)]⁻ Base Activation->[R-B(OR)₂(Base)]⁻ [R-B(OR)₂(Base)]⁻->Transmetalation Red. Elim. Red. Elim. Ar-Pd(II)-R(L₂)->Red. Elim. Red. Elim.->Pd(0)L₂ Ar-R Ar-R Red. Elim.->Ar-R Reagent Prep Prepare Reagents in Glovebox Reaction Setup Assemble Reaction Reagent Prep->Reaction Setup Heating Heat and Stir Reaction Setup->Heating Monitoring Monitor Progress Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Determine e.e. Purification->Analysis

Caption: Suzuki-Miyaura catalytic cycle and workflow.

Conclusion and Future Outlook

While direct experimental data on the stereoselective reactions of this compound remains to be published, its structural features suggest it is a promising candidate for use in asymmetric synthesis. By analogy with other chiral cyclohexenylboronic acids, it is anticipated to perform well in key transformations such as Rh-catalyzed 1,4-additions and Pd-catalyzed Suzuki-Miyaura couplings. The true potential of this and other spirocyclic boronic acids will only be fully realized through further experimental investigation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to begin exploring the utility of this intriguing class of reagents in the stereoselective synthesis of complex molecules.

References

A Comparative Guide to the Utility of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Boronic acids and their derivatives have become indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive cost-benefit analysis of a specialized vinyl boronic acid derivative, 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid , and its more stable pinacol ester counterpart. We will delve into its synthesis, reactivity, and compare its performance and cost against a simpler, yet structurally related alternative, cyclohexenylboronic acid.

The Strategic Advantage of the Ketal-Protected Cyclohexenyl System

The core value of this compound and its ester lies in the presence of the ethylene glycol ketal protecting group. This feature allows for the selective participation of the vinyl boronic acid in cross-coupling reactions while masking a ketone functionality. The latent ketone can be deprotected under acidic conditions at a later stage in a synthetic sequence, providing a strategic handle for further molecular elaboration. This makes it a valuable reagent in the synthesis of complex polycyclic molecules, natural products, and pharmaceutical intermediates where precise control over reactive functional groups is crucial.

Synthesis and Availability: A Tale of Two Forms

The synthesis of the pinacol ester can be achieved through a Miyaura borylation reaction, starting from the corresponding vinyl triflate, 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate. This reaction typically proceeds in high yield.[2]

G Vinyl Triflate Vinyl Triflate Pinacol Ester Pinacol Ester Vinyl Triflate->Pinacol Ester B2pin2, Pd(dppf)Cl2, KOAc, Dioxane, 110°C Boronic Acid Boronic Acid Pinacol Ester->Boronic Acid Hydrolysis (e.g., acid or base)

Caption: General synthetic route to the target boronic acid.

For researchers requiring the free boronic acid, the commercially available pinacol ester must be deprotected. Several methods exist for the hydrolysis of pinacol boronate esters, including treatment with a strong acid or base, or a two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis.[4][5][6][7]

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a practical context for the utility of this compound, we will compare its pinacol ester with a simpler, unprotected analogue, cyclohexenylboronic acid pinacol ester.

FeatureThis compound pinacol esterCyclohexenylboronic acid pinacol ester
Functionality Masked ketone for multi-step synthesisSimple vinyl boronate
Commercial Availability Readily available[1][2]Readily available[8]
Cost (per gram) ~$15 - $34[1][2]~$3 - $9[8]
Stability High (crystalline solid)[9]High (liquid)
Reactivity in Suzuki Coupling Generally good yields with aryl halidesGenerally good yields with aryl halides

The primary benefit of the spirocyclic boronate ester is its utility in complex, multi-step syntheses where the latent ketone functionality is a key design element. However, this comes at a significantly higher cost compared to the simpler cyclohexenyl analogue. For synthetic routes where the ketone functionality is not required, cyclohexenylboronic acid or its ester would be the more economical choice.

Performance in Suzuki-Miyaura Cross-Coupling: A Practical Perspective

The Suzuki-Miyaura reaction is the cornerstone application for these reagents. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition R'-Pd(II)-X Pd(0)->Oxidative Addition R'-X Transmetalation R-Pd(II)-R' Oxidative Addition->Transmetalation [R-B(OH)3]- Reductive Elimination R-Pd(II)-R' Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) R-R' Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronate ([R-B(OH)3]-) Boronate ([R-B(OH)3]-) Boronic Acid (R-B(OH)2)->Boronate ([R-B(OH)3]-) Base Boronate ([R-B(OH)3]-)->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2]
  • Reactants:

    • 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

    • Pd(dppf)Cl₂ (0.1 eq)

    • Potassium acetate (KOAc) (1.5 eq)

    • 1,4-Dioxane (solvent)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the vinyl triflate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 110 °C and stir for 10 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired pinacol ester.

Protocol 2: Deprotection of Pinacol Ester to Boronic Acid[4][7]
  • Reactants:

    • 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq)

    • Diethanolamine (1.1 eq)

    • Diethyl ether (solvent)

    • 0.1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the pinacol ester in diethyl ether.

    • Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes. Stir for approximately 30 minutes at room temperature.

    • Filter the precipitate and wash with diethyl ether.

    • Suspend the collected solid in a biphasic mixture of diethyl ether and 0.1 M HCl.

    • Stir vigorously for 20-30 minutes.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.

Protocol 3: Representative Suzuki-Miyaura Coupling
  • Reactants:

    • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

    • This compound or its pinacol ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., Dioxane/water mixture)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, the boronic acid or ester, and the base.

    • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound and its pinacol ester are valuable reagents for synthetic chemists engaged in the construction of complex molecular architectures. The key advantage of this building block is the presence of a masked ketone, which can be revealed later in a synthetic sequence. This strategic benefit, however, comes at a higher financial cost compared to simpler analogues like cyclohexenylboronic acid. The choice between these reagents will ultimately be dictated by the specific demands of the synthetic target. For linear syntheses or the preparation of less complex molecules, the more economical alternative is likely sufficient. However, for convergent and complex syntheses where the introduction of a ketone functionality at a late stage is desirable, the cost of this compound or its ester is well justified by the synthetic elegance and efficiency it affords. As the demand for increasingly complex small molecules in drug discovery and materials science continues to grow, the utility of such bifunctional building blocks is expected to become even more pronounced.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. The causality behind these protocols is rooted in the inherent chemical properties of boronic acids and the imperative to mitigate risk to personnel and the ecosystem.

Part 1: Hazard Profile & Immediate Safety Precautions

Understanding the hazard profile of a chemical is the first and most critical step in its safe handling and disposal. While specific toxicological data for this compound may be limited, the hazards can be inferred from the broader class of boronic acids and related organoboron compounds. These compounds are known irritants and require careful handling.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

Table 1: Hazard Summary for Boronic Acid Derivatives

Hazard Classification Description Rationale & Source
Skin Irritation Causes skin irritation upon contact. Common characteristic of boronic acids.[2][3]
Serious Eye Irritation Causes serious, potentially damaging, eye irritation. A primary hazard for this chemical class.[1][2][3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol. Inhalation of fine particles should always be avoided.[2][3]

| Harmful if Swallowed | Acute oral toxicity is a potential hazard. | A general precaution for non-biologic chemical reagents.[2][4] |

Mandatory Personal Protective Equipment (PPE)

Before initiating any disposal-related activity, the following PPE is non-negotiable. This equipment forms a self-validating system of protection, ensuring that engineering controls (like fume hoods) are supplemented by a personal barrier.

  • Eye Protection : Tightly fitting chemical safety goggles or a full-face shield.[3][5][6]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[3][5][6]

  • Body Protection : A lab coat, fully fastened, or a chemical-resistant apron to prevent skin contact.[5][6]

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup of the solid), a NIOSH-approved respirator is recommended.[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[1][6]

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate Waste (Solid or Liquid) solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Is it liquid? label_solid Seal & Label Container: 'Hazardous Waste' 'this compound' (Solid) solid_waste->label_solid label_liquid Seal & Label Container: 'Hazardous Waste' 'this compound' (Liquid, with solvent info) liquid_waste->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: Waste Disposal Workflow for this compound.

Experimental Protocol: Waste Collection and Segregation
  • Characterize and Segregate : All chemical waste must be properly characterized. Waste containing this compound must be segregated from other waste streams to prevent dangerous reactions.[1] Never mix boronic acids with strong oxidizing agents, strong bases, or reactive chemicals unless it is part of a validated neutralization protocol approved by your institution's Environmental Health and Safety (EHS) office.[5]

  • Solid Waste Collection :

    • Collect unused or expired solid this compound, along with contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads), in a designated, sealable, and chemically compatible container.[1][2] A wide-mouth plastic container is often suitable.[6]

  • Liquid Waste Collection :

    • Collect solutions containing this compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[1][2] The container must be compatible with the solvent used.

  • Labeling : This step is critical for safety and compliance. Every waste container must be clearly labeled with:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound". Do not use abbreviations.[2][7]

    • For liquid waste, list all constituents, including solvents and their approximate percentages.[8]

    • Any relevant hazard information (e.g., "Irritant").[2]

  • Storage :

    • Keep waste containers tightly sealed except when adding waste.[8][9]

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection.[1][7]

Part 3: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and the institutional EHS department.[2]

  • Don PPE : Before addressing the spill, don the full PPE detailed in Part 1.

  • Containment : Prevent the spilled material from entering drains or waterways.[2][10]

  • Cleanup :

    • For Solid Spills : Gently sweep or scoop the material to avoid generating dust. Place the collected solid into your designated solid hazardous waste container.[3][10]

    • For Liquid Spills : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the contaminated absorbent material into the solid hazardous waste container.[2]

  • Decontamination : Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your supervisor and your institution's EHS department, as per institutional policy.[2]

Part 4: Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Initial Rinse (Hazardous Waste) : In a chemical fume hood, rinse the empty container three times with a suitable solvent (one that can dissolve the compound, such as methanol or acetone). The first rinseate, and often all three, must be collected and disposed of as liquid hazardous waste. [1][8]

  • Final Disposal of Container : After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original manufacturer's label.[1] The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as dictated by your institution's specific guidelines.[1]

Part 5: Final Disposal and Documentation

The ultimate disposal of the collected hazardous waste is a regulated process that must not be undertaken by laboratory personnel.

  • Professional Collection : Once your waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.[2]

  • Documentation : Accurately complete all required waste manifest forms. This documentation is a legal requirement and creates a cradle-to-grave record of the waste's journey.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

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